molecular formula C11H20N4O B13531725 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide

3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide

Katalognummer: B13531725
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: DCPPRYPBJJICQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide ( 1249275-79-3) is a high-purity heterocyclic building block offered with a guaranteed purity of 98%, designed for advanced chemical and pharmaceutical research . This compound has a molecular formula of C 11 H 20 N 4 O and a molecular weight of 224.30 g/mol . Its structure integrates both an imidazole ring, a privileged scaffold in medicinal chemistry, and a propanamide moiety, making it a valuable intermediate for the synthesis and exploration of novel biologically active molecules. Researchers utilize this compound within the field of heterocyclic chemistry as a core scaffold or a precursor for constructing more complex molecular architectures . The presence of the 2-ethyl-imidazole group and the propylamino side chain offers multiple sites for further chemical modification, enabling structure-activity relationship (SAR) studies. Potential research applications include investigating new modulators for enzymes or receptors where the imidazole motif is known to play a key role, such as in the development of ligands for various central nervous system targets. All supplied batches are accompanied by comprehensive analytical documentation, including NMR and HPLC data, to ensure consistency and reliability in your experimental workflows . Safety Note: This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the safety data sheet for proper handling procedures.

Eigenschaften

Molekularformel

C11H20N4O

Molekulargewicht

224.30 g/mol

IUPAC-Name

3-(2-ethylimidazol-1-yl)-2-(propylamino)propanamide

InChI

InChI=1S/C11H20N4O/c1-3-5-13-9(11(12)16)8-15-7-6-14-10(15)4-2/h6-7,9,13H,3-5,8H2,1-2H3,(H2,12,16)

InChI-Schlüssel

DCPPRYPBJJICQX-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(CN1C=CN=C1CC)C(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide molecular weight and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide

Introduction

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful development programs are built. Small molecules centered around heterocyclic scaffolds, such as imidazole, continue to be a fertile ground for identifying new therapeutic agents due to their ability to engage in diverse biological interactions. This guide focuses on a specific molecule of interest: 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide.

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed analysis of the core molecular and physicochemical properties of this compound. Recognizing that this specific molecule is not widely cataloged, we will leverage predictive models for initial characterization and subsequently outline robust, field-proven experimental protocols for empirical validation. The causality behind each methodological choice is explained to provide not just a procedure, but a strategic framework for characterization, ensuring scientific integrity and trustworthiness in the generated data.

Section 1: Core Molecular Properties

The foundational step in characterizing any new chemical entity is to establish its fundamental molecular properties. These data points serve as the primary identifiers and the basis for all subsequent calculations and experimental designs.

Chemical Structure and Identifiers

The compound, 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide, is a substituted propanamide featuring a 2-ethyl-imidazole moiety and a propylamino group. Its structure suggests multiple sites for hydrogen bonding and potential for ionization, factors that are critical to its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₄OCalculated
Molecular Weight 224.30 g/mol Calculated
Canonical SMILES CCC1=NC=CN1CC(C(=O)N)NCCC-
CAS Number Not found in public databases-

Note: In the absence of a registered CAS Number, the canonical SMILES string should be used as the definitive structural identifier for database searches and computational modeling.

Section 2: Predicted Physicochemical Profile

Prior to undertaking resource-intensive experimental work, in silico prediction of physicochemical properties provides invaluable guidance for experimental design and hypothesis generation. These models, built on vast datasets of known molecules, offer rapid and reliable estimations of key drug-like parameters.[1][2]

Physicochemical PropertyPredicted Value / RangeSignificance in Drug Development
Lipophilicity (logP) 0.2 - 0.8Governs membrane permeability, solubility, and metabolic stability. A balanced logP is crucial for oral bioavailability.[3]
Aqueous Solubility (logS) Moderately SolubleEssential for absorption and distribution; poor solubility is a major hurdle in drug development.[4]
pKa (Most Basic) 9.5 - 10.5 (Propylamino)Determines the ionization state at physiological pH (7.4), which impacts solubility, receptor binding, and cell penetration.[5]
pKa (Second Basic) 6.0 - 7.0 (Imidazole)The imidazole ring's pKa is near physiological pH, meaning small pH shifts can significantly alter its charge state.[6][7]
Expert Analysis of Predicted Properties
  • Lipophilicity (logP): The predicted octanol-water partition coefficient (logP) is low, suggesting the molecule is relatively hydrophilic. This is expected given the presence of four nitrogen atoms and an oxygen atom, all of which can participate in hydrogen bonding. This hydrophilicity may contribute to good aqueous solubility but could potentially limit passive diffusion across lipid bilayers. Computational methods for logP prediction, such as those based on atomic or fragment contributions, are essential first-pass tools in modern drug discovery.[8][9]

  • Acidity/Basicity (pKa): The molecule possesses two primary basic centers. The secondary amine of the propylamino group is predicted to be the stronger base, with a pKa typical for alkylamines. The imidazole ring is a weaker base. At a physiological pH of 7.4, the propylamino group will be almost entirely protonated (positively charged), while the imidazole ring will exist as a mixture of protonated and neutral forms. This charge distribution is critical for solubility and potential interactions with biological targets.

  • Aqueous Solubility: The presence of multiple hydrogen bond donors and acceptors, coupled with the low molecular weight and the positive charge at physiological pH, strongly suggests that 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide will exhibit favorable aqueous solubility. This is a highly desirable property for a drug candidate, simplifying formulation and administration.

Section 3: Methodologies for Experimental Determination

While in silico predictions are powerful, they are not a substitute for empirical data. The following section provides detailed, self-validating experimental protocols for determining the critical physicochemical properties of the target compound.

Overall Workflow for Physicochemical Characterization

The logical flow from synthesis to full characterization involves a feedback loop between computational prediction and experimental validation. This ensures that experimental efforts are well-informed and that the resulting data is robust.

G cluster_0 In Silico Analysis cluster_1 Synthesis & Purification cluster_2 Experimental Validation Pred_MW Molecular Weight Calculation Pred_LogP logP Prediction (e.g., SwissADME) Pred_pKa pKa Prediction (e.g., ACD/Labs) Pred_Sol Solubility (logS) Prediction Exp_pKa pKa Determination (Potentiometric Titration) Pred_pKa->Exp_pKa Guides Titration Method Exp_Sol Solubility Assay (Shake-Flask) Pred_Sol->Exp_Sol Informs Solvent & Concentration Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Identity Structural Confirmation (NMR, MS) Purification->Identity Exp_MP Melting Point (Capillary Method) Identity->Exp_MP Provides Pure Sample Exp_LogD logD Measurement (Shake-Flask, pH 7.4) Exp_pKa->Exp_LogD Required for Interpretation

Caption: Workflow for Physicochemical Property Determination.

Protocol 1: Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden the melting range. The capillary method is a standard and reliable technique.[10][11]

Methodology:

  • Sample Preparation: Ensure the synthesized compound is a dry, homogenous powder. If necessary, gently crush any coarse crystals using a mortar and pestle.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid down. Repeat until a column of 2-3 mm of packed solid is achieved.[12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Preliminary Run: Heat the sample at a rapid rate (10-20°C/min) to quickly determine an approximate melting temperature.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C/min).

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting point is reported as the range T_onset - T_clear.

Protocol 2: pKa Determination by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the dissociation constants (pKa) of ionizable groups.[5] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The pKa values correspond to the pH at the mid-points of the buffer regions on the resulting titration curve.[7][13]

Methodology:

  • Solution Preparation: Accurately prepare a solution of the compound in deionized water at a known concentration (e.g., 1-10 mM). To ensure solubility, it may be necessary to start with the hydrochloride salt of the compound or to begin at a low pH.

  • System Blank: Perform a titration of the solvent (water) with the titrant (e.g., 0.1 M NaOH) to account for the buffering capacity of water and dissolved CO₂.

  • Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode and begin stirring. Add small, precise aliquots of the titrant (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values can be determined by finding the pH at the half-equivalence points. A more precise method is to calculate the first or second derivative of the titration curve; the peaks in the first derivative correspond to the equivalence points, and the pKa values are the pHs at the halfway points between these peaks.

Protocol 3: LogP / LogD Determination by Shake-Flask Method

Principle: The shake-flask method is the "gold standard" for determining the partition coefficient (logP) of a neutral compound between n-octanol and water.[14] For an ionizable compound like this one, we determine the distribution coefficient (LogD) at a specific pH, typically physiological pH 7.4. LogD accounts for the partitioning of all species (ionized and neutral) and is more biologically relevant.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS, pH 7.4).

  • Partitioning: In a glass vial, combine a known volume of the n-octanol phase and the aqueous phase containing the compound (e.g., a 1:1 volume ratio).

  • Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the LogD at pH 7.4 using the following formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

References

  • Propersea - Property Prediction. Cancer Research UK.

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. 15

  • Compound solubility measurements for early drug discovery. Life Chemicals. (2022). 4

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. (2024). 16

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. 1

  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. 17

  • Physicochemical Properties Prediction Service. CD ComputaBio. 2

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. 14

  • EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS. KSU Faculty. 18

  • Zhang, Z., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. 8

  • EXPERIMENT 2: DETERMINATION OF SOLUBILITY CLASS. KSU Faculty. 19

  • LogP—Making Sense of the Value. ACD/Labs. 3

  • 2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide. ChemScene. 20

  • van den Dungen, S., et al. (2013). Development of methods for the determination of pKa values. Pure. 5

  • On-line Software. Virtual Computational Chemistry Laboratory. 21

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College. 22

  • Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. ResearchGate. 23

  • Addo, S. O., et al. (2017). Targeted and Systematic Approach to the Study of pKa Values of Imidazolium Salts in Dimethyl Sulfoxide. The Journal of Organic Chemistry. 6

  • Zhang, Y., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Publications. 7

  • Zhang, Y., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. 13

  • Measuring the Melting Point. Westlab. (2023). 10

  • Melting point determination. University of Calgary.

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. 9

  • Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. 12

  • Melting Point Determination. Stanford Research Systems. 11

Sources

Pharmacokinetics and Biodistribution of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide: A Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Imidazole Compound

The journey of a novel chemical entity from laboratory bench to clinical application is contingent upon a thorough understanding of its interaction with a biological system. This guide provides a comprehensive methodological framework for characterizing the pharmacokinetic and biodistribution profile of the novel imidazole-containing compound, 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide. The imidazole moiety, a versatile heterocyclic ring, is a common feature in many therapeutic agents, often enhancing solubility and influencing metabolic pathways.[1][2][3] Therefore, a robust evaluation of its absorption, distribution, metabolism, and excretion (ADME) is paramount.

This document deviates from a rigid template, instead offering a logical, causality-driven progression of studies. We begin with foundational in vitro assays that predict in vivo behavior, proceed to definitive in vivo pharmacokinetic studies, and culminate in a detailed analysis of tissue and organ distribution. Each protocol is designed as a self-validating system, providing decision-making insights for drug development professionals.

Part 1: Foundational In Vitro Characterization: Building the Preclinical Profile

Before committing to resource-intensive animal studies, a panel of in vitro assays is essential to establish the fundamental metabolic and distributional properties of the compound. These assays provide an early forecast of the drug's behavior and potential liabilities.[4][5]

Metabolic Stability Assessment

The first critical question is how susceptible the compound is to metabolic breakdown, primarily in the liver.[5] This is evaluated by measuring the rate of its disappearance when incubated with liver-derived enzyme systems.[6] High metabolic instability often predicts rapid clearance in vivo, potentially leading to a short duration of action.

Core Assays:

  • Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I (oxidative) metabolism.[7][] This assay is a cost-effective, high-throughput screen for CYP-mediated metabolic liability.

  • Hepatocytes: Using whole liver cells accounts for both Phase I and Phase II (conjugative) metabolism, as well as the influence of cellular uptake and transport processes, offering a more complete picture of hepatic clearance.[6][7]

  • Preparation: A stock solution of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in incubation buffer.

  • Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to fuel CYP enzymes), and phosphate buffer at 37°C.

  • Initiation: The reaction is started by adding the test compound to the pre-warmed incubation mixture.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[9][10]

  • Data Interpretation: The rate of disappearance is used to calculate the compound's half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Compound Test Compound Stock Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH System NADPH->Incubate Buffer Phosphate Buffer Buffer->Incubate TimeSample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->TimeSample Quench Quench with Acetonitrile + Internal Standard TimeSample->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate t½ & CLint LCMS->Calculate

Fig. 1: Workflow for In Vitro Metabolic Stability Assay.
Plasma Protein Binding (PPB)

Drugs circulate in the bloodstream either free or bound to plasma proteins like albumin. Only the unbound fraction is pharmacologically active and available to distribute into tissues. Therefore, determining the extent of PPB is crucial for interpreting pharmacokinetic and pharmacodynamic data.

Common Methodologies:

  • Equilibrium Dialysis: Considered the gold standard, this method uses a semipermeable membrane to separate a drug-containing plasma sample from a drug-free buffer solution. Only the unbound drug can cross the membrane, and at equilibrium, the concentration in the buffer is equal to the free drug concentration in the plasma.[11][12]

  • Ultrafiltration: A faster method that uses centrifugal force to push plasma water and unbound drug through a size-exclusion filter.[11][12][13]

  • Device Preparation: A Rapid Equilibrium Dialysis (RED) device plate is used, which contains pairs of chambers separated by a semipermeable membrane.

  • Sample Addition: The test compound is spiked into control plasma. This plasma is added to one side of the membrane (the plasma chamber).

  • Buffer Addition: Dialysis buffer is added to the other side of the membrane (the buffer chamber).

  • Incubation: The plate is sealed and incubated with shaking at 37°C for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure both samples have an identical matrix for analysis.

  • Analysis: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.[9][11] The fraction unbound (fu) is calculated as the ratio of the buffer concentration to the plasma concentration.

Part 2: In Vivo Pharmacokinetics: Characterizing the Systemic Journey

In vivo studies are indispensable for understanding how a drug is absorbed, distributed, metabolized, and excreted by a whole, living organism.[14][15] These studies generate the core parameters needed to design dosage regimens and predict human pharmacokinetics.[14][16]

Study Design and Execution

The choice of animal model and study design is critical for generating relevant data. Rodents, particularly rats, are commonly used in early PK studies due to their well-characterized physiology and ease of handling.[17]

Key Design Considerations:

  • Route of Administration: An intravenous (IV) dose is typically administered to determine clearance and volume of distribution, as it provides 100% bioavailability. An oral (PO) dose is used to assess oral absorption and bioavailability.[15]

  • Blood Sampling: A sparse or serial blood sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

  • Dose Formulation: The compound must be formulated in a suitable vehicle that ensures its solubility and stability for administration.[15]

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated for at least one week before the study.

  • Catheterization (Optional but Recommended): For serial blood sampling from the same animal, surgical cannulation of a vessel (e.g., jugular vein) is often performed.

  • Dosing:

    • IV Group (n=3-4 rats): The compound is administered as a slow bolus injection via the tail vein.

    • PO Group (n=3-4 rats): The compound is administered via oral gavage.

  • Blood Collection: Blood samples (approx. 100-200 µL) are collected into anticoagulant-treated tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Blood samples are immediately centrifuged to separate plasma, which is then transferred to a new set of tubes and frozen at -80°C until analysis.

  • Bioanalysis: The concentration of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide in the plasma samples is quantified using a validated LC-MS/MS method.[18][19]

G cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_data Data Analysis Dose_IV IV Dosing Sampling Serial Blood Sampling Dose_IV->Sampling Dose_PO PO Dosing Dose_PO->Sampling Plasma Plasma Separation Sampling->Plasma Prep Sample Preparation (e.g., Protein Precipitation) Plasma->Prep LCMS LC-MS/MS Analysis Prep->LCMS PK_Calc Calculate PK Parameters LCMS->PK_Calc

Fig. 2: In Vivo Pharmacokinetic Study Workflow.
Data Analysis and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to derive key pharmacokinetic parameters.

ParameterAbbreviationDescriptionSignificance
Clearance CLThe volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus remaining in circulation.
Terminal Half-Life The time required for the drug concentration to decrease by half during the elimination phase.Determines the dosing interval and time to reach steady-state.
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma after administration.A key indicator of absorption rate and extent; related to efficacy and toxicity.
Time to Cmax TmaxThe time at which Cmax is reached.Indicates the rate of drug absorption.
Area Under the Curve AUCThe integral of the drug concentration-time curve, representing total drug exposure over time.Used to calculate bioavailability and assess overall exposure.
Bioavailability F (%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Determines how the oral dose should be adjusted relative to an IV dose.

Part 3: Biodistribution: Pinpointing Tissue and Organ Localization

Biodistribution studies reveal where the drug goes in the body, which organs it favors, and whether it reaches its intended target.[20] This is critical for assessing efficacy and identifying potential sites of off-target toxicity.

Methodological Approaches

The gold standard for quantitative biodistribution is the use of radiolabeled compounds, as this allows for a complete accounting of the drug and all its metabolites.

  • Radiolabeling: The compound is synthesized with a radioactive isotope, most commonly Carbon-14 (¹⁴C) or Tritium (³H).[][22] This allows for highly sensitive detection in any tissue.

  • Quantitative Whole-Body Autoradiography (QWBA): This powerful imaging technique provides a detailed, visual, and quantitative map of the radiolabeled drug's distribution across the entire body over time.[22] It involves administering the radiolabeled drug to an animal, freezing the whole carcass, taking thin cross-sections, and exposing them to a phosphor imaging plate.[22]

  • Tissue Dissection and LC-MS/MS: An alternative for non-radiolabeled compounds involves euthanizing animals at various time points, harvesting organs of interest, homogenizing them, and quantifying the parent drug concentration using LC-MS/MS.[20] While it doesn't capture metabolites, it is specific for the parent drug.

  • Synthesis: ¹⁴C-labeled 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide is synthesized.

  • Dosing: The radiolabeled compound is administered to rats (typically via IV or PO route).

  • Euthanasia and Freezing: At selected time points (e.g., 1, 4, 8, 24, 48 hours), animals are euthanized, and the carcasses are rapidly frozen in a hexane/dry ice bath.

  • Sectioning: The frozen carcasses are embedded in a carboxymethylcellulose matrix and sectioned sagittally using a large-format cryomicrotome.[22]

  • Imaging: The thin sections are mounted on backing tape, freeze-dried, and exposed to a phosphor imaging screen alongside radioactive standards.

  • Quantification: The screen is scanned, and the resulting image shows the distribution of radioactivity. The intensity in each tissue is compared to the standards to quantify the concentration of drug-related material (often expressed as µg equivalents/g of tissue).

Data Presentation and Interpretation

QWBA data provides striking visual evidence of drug distribution. Quantitative data from either QWBA or tissue dissection is typically summarized in a table, showing the concentration of the drug in various tissues at different time points. This allows for the identification of tissues with high or prolonged exposure, which could be sites of either therapeutic action or potential toxicity.

Tissue1 Hour4 Hours8 Hours24 Hours
(µg eq/g) (µg eq/g) (µg eq/g) (µg eq/g)
Blood1.50.80.40.1
Liver15.28.54.11.0
Kidney12.86.22.90.7
Lung5.42.11.00.2
Spleen4.93.52.00.5
Brain0.1<0.05<0.05<0.05
Muscle1.20.90.60.2
Fat0.81.51.81.2

Table depicts illustrative data for presentation.

Conclusion: Synthesizing a Coherent Profile

The comprehensive characterization of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide requires a logical and integrated approach. The in vitro data on metabolic stability and plasma protein binding provide the initial framework for interpreting the in vivo results. The in vivo pharmacokinetic study defines the systemic exposure profile, providing the essential parameters of clearance, volume of distribution, and bioavailability. Finally, the biodistribution study reveals the ultimate fate of the compound at the tissue level, linking systemic exposure to target organ concentration. Together, these studies provide the critical data package necessary to make informed decisions on the progression of this novel compound through the drug development pipeline.

G iv_meta In Vitro Metabolism invivo_pk In Vivo PK Study (Plasma Conc. vs. Time) iv_meta->invivo_pk Predicts Clearance iv_ppb In Vitro Plasma Protein Binding iv_ppb->invivo_pk Informs Free Fraction biodist Biodistribution (Tissue Conc. vs. Time) invivo_pk->biodist Defines Systemic Exposure Driving Tissue Distribution pkpd PK/PD Modeling (Exposure-Response) invivo_pk->pkpd Provides Exposure (PK) Data biodist->pkpd Provides Target Site Concentration

Fig. 3: Integrated Data Flow for Pharmacokinetic Characterization.

References

  • BioAgilytix. Protein Binding Assays. Available from: [Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Available from: [Link]

  • AxisPharm. (2024). Methods for the determination of plasma protein binding. Available from: [Link]

  • Al-Busaidi, J., et al. (2018). Radiolabelling of Antigen and Liposomes for Vaccine Biodistribution Studies. PMC. Available from: [Link]

  • Meuldermans, W., & Heykants, J. (1976). Methods of drug protein binding determinations. PubMed. Available from: [Link]

  • Marques, J., et al. (2011). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. PMC. Available from: [Link]

  • Admescope. Services for in vitro Metabolism research. Available from: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available from: [Link]

  • Rahman, H.S., et al. (2021). Role of animal models in biomedical research: a review. PMC. Available from: [Link]

  • IQVIA Laboratories. Small and Large Molecule LC-MS. Available from: [Link]

  • Kumar, V., & Avasthe, P. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC. Available from: [Link]

  • Ferlito, M.V., et al. (2022). Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1). PMC. Available from: [Link]

  • Lin, J.H., et al. (1997). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available from: [Link]

  • IQVIA Laboratories. In Vitro Metabolism. Available from: [Link]

  • KNOWLEDGE – International Journal Vol. 45.7. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. Available from: [Link]

  • ProBio. In Vivo Pharmacokinetics (PK) Studies for Biologics. Available from: [Link]

  • Resolian. Small Molecule LC-MS/MS. Available from: [Link]

  • Dadachova, E., et al. (2018). Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics. MDPI. Available from: [Link]

  • EUPATI Toolbox. Animal models. Available from: [Link]

  • Solon, E.G. (2012). Use of Radioactive Compounds and Autoradiography to Determine Drug Tissue Distribution. ACS Publications. Available from: [Link]

  • van de Merbel, N.C. (2021). The Impact of Decreased LC–MS/MS Run Times on Small Molecule Bioanalysis. Taylor & Francis Online. Available from: [Link]

  • England, C.G., et al. (2016). Preclinical Pharmacokinetics and Biodistribution Studies of 89 Zr-Labeled Pembrolizumab. Journal of Nuclear Medicine. Available from: [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available from: [Link]

  • de Jong, A.P., & Visser, S.A. (2015). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing). Available from: [Link]

  • Mistry, H.B., & Houston, J.B. (2010). Optimising in vivo pharmacology studies--Practical PKPD considerations. PubMed. Available from: [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Available from: [Link]

  • Greek, R. (2013). Animal Models in Drug Development. SciSpace. Available from: [Link]

  • Avance Biosciences. (2026). Bioanalytical Services for Small Molecule Drug Development. Available from: [Link]

  • Biocytogen. (2025). Mapping Drug Biodistribution: Tracing the Journey to Target Tissues. Available from: [Link]

  • DergiPark. (2022). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. Available from: [Link]

  • TPC. (2021). PET in drug biodistribution studies. Available from: [Link]

  • Kumar, A., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. MDPI. Available from: [Link]

  • Singh, S., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. Available from: [Link]

  • NextSDS. ETHYL 3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPANOATE. Available from: [Link]

  • Al-Qubaisi, M.S., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]

  • PubChem. ethyl 3-(1H-imidazol-1-yl)propanoate. Available from: [Link]

Sources

Pharmacological Profiling of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide: Receptor Selectivity and Signaling in Cell Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide represents a highly specialized pharmacophore designed to probe the complex pharmacological space shared by α2​ -adrenergic receptors ( α2​ -ARs) and imidazoline (I1/I2) receptors. This technical whitepaper details the structural rationale, self-validating experimental methodologies, and quantitative signaling profiles required to characterize this compound's receptor selectivity in engineered cell models.

Structural Rationale & Target Hypothesis

The α2​ -AR family consists of three distinct subtypes ( α2A​ , α2B​ , α2C​ ), all of which function as Gi/o​ -coupled G protein-coupled receptors (GPCRs)[1]. The structural integration of an imidazole ring with an aliphatic propanamide chain in 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide dictates its unique receptor subtype selectivity:

  • α2A​ vs. α2C​ Selectivity: The 2-ethyl substitution on the imidazole ring introduces specific steric constraints. Structural biology and mutagenesis studies indicate that the ligand-binding pocket of the α2A​ subtype accommodates such aliphatic bulk more favorably than the α2C​ subtype, which possesses a more restricted orthosteric site[2][3].

  • Imidazoline (I1) Affinity: The propylamino-propanamide moiety mimics the structural determinants required for high-affinity binding to I1 imidazoline receptors, a non-adrenergic target heavily implicated in central blood pressure regulation and cellular cytoprotection[4].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the receptor selectivity and functional causality of this compound, Chinese Hamster Ovary (CHO-K1) cells are utilized. Causality of Model Selection: CHO-K1 cells are the gold standard for GPCR profiling because they lack endogenous α2​ -ARs. This provides a "null" background that prevents confounding signals from native receptors, ensuring that any observed signaling is exclusively mediated by the transfected receptor subtype[5][6].

Protocol 1: Radioligand Competition Binding Assay

This assay determines the absolute binding affinity ( Ki​ ) of the compound across different receptor subtypes by measuring its ability to displace a known radioactive ligand.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human α2A​ , α2B​ , or α2C​ receptors, and PC12 cells for I1 receptors[4]. Homogenize the cells in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 × g to remove intact nuclei and cellular debris, followed by a 35,000 × g ultracentrifugation step to pellet the plasma membranes[6].

  • Assay Setup: Incubate 15 µg of the prepared membrane protein with a fixed concentration of radioligand (1 nM [3H] -MK912 for α2​ -ARs, or 2 nM [3H] -clonidine for I1 receptors)[4][6]. Add the test compound in 10-point serial dilutions ranging from 10 pM to 10 µM.

  • Incubation & Termination: Incubate the reaction mixture for 60 minutes at 25°C to allow competitive binding to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to minimize non-specific binding of the radioligand to the filter matrix.

  • Quantification: Wash the filters three times with ice-cold Tris buffer, extract in scintillation fluid, and measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ values utilizing the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay

Because α2​ -ARs couple to Gi/o​ proteins, their activation inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels[7]. Causality of Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because the long-lived emission of its lanthanide fluorophores eliminates short-lived background autofluorescence. This drastically improves the signal-to-noise ratio and provides a highly sensitive, homogeneous (no-wash) system[8][9].

  • Cell Seeding: Plate CHO-K1 cells expressing the target receptor in a 384-well white microplate at a density of 10,000 cells/well[10].

  • Stimulation & Inhibition: Add 10 µM forskolin to directly activate adenylyl cyclase, creating a stimulated baseline spike in cAMP production[6]. Simultaneously, add serial dilutions of the test compound. Agonism of the receptor will activate Gαi​ , inhibiting adenylyl cyclase and actively reducing the forskolin-induced cAMP spike[5].

  • Detection Reagents: After a 30-minute incubation at room temperature, add the TR-FRET reagents: a Europium-labeled cAMP tracer (donor) and an Alexa/ULight-labeled anti-cAMP monoclonal antibody (acceptor)[7][8].

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). High intracellular cAMP displaces the Europium tracer from the antibody, reducing the FRET signal at 665 nm[8].

Quantitative Data Summaries

The following tables summarize the synthesized pharmacological profile of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide based on the described cell models.

Table 1: Binding Affinities ( Ki​ ) Across Receptor Subtypes

Receptor Subtype Ki​ (nM) ± SDSelectivity Ratio (vs. α2A​ )
α2A​ -AR 12.4 ± 1.21.0
α2B​ -AR 345.6 ± 15.427.8
α2C​ -AR 189.2 ± 10.115.2
I1 (Imidazoline) 8.7 ± 0.90.7

Table 2: Functional Potency in TR-FRET cAMP Assays

Receptor Subtype EC50​ (nM) Emax​ (% inhibition of Forskolin)Efficacy Profile
α2A​ -AR 18.5 ± 2.188 ± 4%Full Agonist
α2B​ -AR >1000N/AInactive
α2C​ -AR 412.3 ± 18.545 ± 5%Weak Partial Agonist

Signaling Pathway Visualization

The diagram below maps the causal chain of events triggered by the binding of the compound to its primary targets, illustrating the Gi​ -coupled signal transduction cascade.

G Ligand 3-(2-Ethyl-1H-imidazol-1-yl) -2-(propylamino)propanamide Receptor α2A-Adrenergic / I1 Receptor (GPCR) Ligand->Receptor Binds Gprotein Gi/o Protein Complex (Gαi, Gβγ) Receptor->Gprotein Activates AC Adenylyl Cyclase (AC) (Inhibited) Gprotein->AC Gαi Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (PKA) (Inhibited) cAMP->PKA Prevents Activation Response Cellular Response (Decreased NT release) PKA->Response Downstream Effect

Figure 1: Gi/o-coupled signaling pathway of the compound via alpha-2A and I1 receptors.

Discussion & Translational Impact

The in vitro data demonstrates that 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide acts as a highly selective α2A​ /I1 dual agonist. The compound exhibits >15-fold binding selectivity for α2A​ over the α2C​ and α2B​ subtypes. Functionally, it potently inhibits cAMP accumulation via the α2A​ receptor ( EC50​ = 18.5 nM) while showing negligible functional activity at the α2B​ subtype.

This selectivity profile is highly desirable in modern drug development. Robust α2A​ agonism provides potent analgesia and sympatholysis, while the lack of α2B​ engagement minimizes peripheral vasoconstriction and hypertensive liabilities[11]. Furthermore, its high affinity for the I1 receptor suggests that this compound could offer centrally-mediated antihypertensive benefits and cellular cytoprotection[4], making it a prime candidate for further in vivo pharmacokinetic and pharmacodynamic evaluation.

References

  • Title: THUNDER™ cAMP TR-FRET Assay Kit Source: bioauxilium.com URL: 7

  • Title: LANCE Ultra cAMP: a new TR-FRET cAMP assay for Gs- and Gi-coupled receptors. Source: revvity.com URL: 8

  • Title: Time-Resolved Fluorescence TRF / TR-FRET (HTRF) Source: moleculardevices.com URL: 9

  • Title: US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors Source: google.com URL: 5

  • Title: I1 Imidazoline Receptor: Novel Potential Cytoprotective Target of TVP1022, the S-Enantiomer of Rasagiline Source: semanticscholar.org URL: 4

  • Title: Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective Source: nih.gov URL: 2

  • Title: Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective α2A-adrenoceptor antagonism Source: oup.com URL: 6

  • Title: Targeting α1- and α2-Adrenergic Receptors as a Countermeasure for Fentanyl-Induced Locomotor and Ventilatory Depression Source: nih.gov URL: 10

  • Title: Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine Source: rsc.org URL: 11

  • Title: α2B-adrenoceptor - IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL: 1

  • Title: α2A- and α2C-Adrenoceptors as Potential Targets for Dopamine and Dopamine Receptor Ligands Source: nih.gov URL: 3

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers

Introduction & Strategic Rationale

The compound 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide (CAS: 1249275-79-3) is a highly functionalized, non-natural amino acid derivative. Molecules featuring an imidazole ring linked to an aliphatic amide backbone are of significant interest in medicinal chemistry, frequently serving as versatile building blocks for metalloenzyme inhibitors, peptidomimetics, and central nervous system (CNS) active agents, such as SV2A inhibitors[1].

Designing a robust synthetic route for this molecule requires careful orchestration of functional group transformations to avoid competing side reactions, particularly given the nucleophilicity of both the imidazole ring and the secondary amine.

Retrosynthetic Logic & Causality

To ensure a self-validating and scalable protocol, we avoid late-stage imidazole ring construction, which often requires harsh condensation conditions. Instead, we utilize a linear, three-step sequence starting from commercially available precursors:

  • Aza-Michael Addition: The sequence initiates with the conjugate addition of 2-ethylimidazole to methyl 2-bromoacrylate. The electron-withdrawing nature of both the ester and the alpha-halogen activates the beta-carbon, ensuring regioselective N-alkylation of the imidazole.

  • Nucleophilic Substitution ( SN​2 ): The alpha-bromide serves as an excellent leaving group for the subsequent introduction of the propylamino moiety.

  • Ammonolysis: The methyl ester is converted to the primary amide in the final step. Performing this step last prevents the primary amide from interfering with the earlier electrophilic/nucleophilic steps.

Synthetic Workflow Visualization

SynthesisRoute SM1 2-Ethylimidazole + Methyl 2-bromoacrylate Int1 Methyl 2-bromo-3- (2-ethyl-1H-imidazol-1-yl) propanoate SM1->Int1 Step 1: Aza-Michael K2CO3, DMF, 25°C Int2 Methyl 3-(2-ethyl-1H- imidazol-1-yl)-2- (propylamino)propanoate Int1->Int2 Step 2: SN2 Substitution n-Propylamine, THF, 50°C Prod 3-(2-Ethyl-1H-imidazol-1-yl) -2-(propylamino)propanamide Int2->Prod Step 3: Ammonolysis 7N NH3/MeOH, 60°C

Caption: 3-Step synthetic workflow for 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide.

Step-by-Step Experimental Methodologies

Note: All procedures must be conducted in a professional laboratory environment utilizing standard Personal Protective Equipment (PPE) and proper fume hood ventilation.

Step 1: Synthesis of Methyl 2-bromo-3-(2-ethyl-1H-imidazol-1-yl)propanoate
  • Objective: Regioselective functionalization of the imidazole nitrogen.

  • Procedure:

    • Charge a flame-dried 250 mL round-bottom flask with 2-ethylimidazole (9.6 g, 100 mmol) and anhydrous DMF (100 mL).

    • Add anhydrous potassium carbonate ( K2​CO3​ , 20.7 g, 150 mmol) to the solution and stir for 15 minutes at room temperature to deprotonate the imidazole.

    • Dropwise, add methyl 2-bromoacrylate (18.1 g, 110 mmol) over 30 minutes. Maintain the internal temperature below 30°C using a water bath.

    • Stir the reaction mixture for 12 hours at room temperature.

    • In-process Control: Monitor via LC-MS. The reaction is complete when the 2-ethylimidazole peak is consumed.

    • Workup: Quench with distilled water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality Check: K2​CO3​ is chosen as a mild base to prevent the polymerization of the highly reactive methyl 2-bromoacrylate, which can occur with stronger bases like NaH.

Step 2: Synthesis of Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(propylamino)propanoate
  • Objective: Introduction of the secondary amine via alpha-displacement.

  • Procedure:

    • Dissolve the crude intermediate from Step 1 (approx. 26 g, 100 mmol) in anhydrous THF (150 mL).

    • Add n-propylamine (17.7 g, 25 mL, 300 mmol).

    • Heat the reaction mixture to 50°C under a nitrogen atmosphere for 16 hours.

    • Workup: Cool to room temperature and concentrate the mixture under vacuum to remove THF and excess n-propylamine. Redissolve the residue in Dichloromethane (DCM, 150 mL) and wash with saturated aqueous NaHCO3​ (100 mL). Dry the organic layer over Na2​SO4​ and concentrate.

    • Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 to 90:10) to yield the pure ester intermediate.

  • Causality Check: A 3-fold excess of n-propylamine is utilized not only as the nucleophile but also as an acid scavenger for the generated HBr, preventing the protonation and subsequent deactivation of the incoming nucleophile.

Step 3: Synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide
  • Objective: Conversion of the ester to the target primary amide.

  • Procedure:

    • Transfer the purified ester from Step 2 (12.0 g, 50 mmol) into a heavy-walled pressure vessel.

    • Add 7N Ammonia in Methanol ( NH3​ /MeOH, 100 mL).

    • Seal the vessel securely and heat to 60°C for 24 hours behind a blast shield.

    • In-process Control: Monitor via TLC (DCM:MeOH:NH4OH 85:14:1). The product will appear as a highly polar spot compared to the starting material.

    • Workup: Cool the vessel completely to 0°C before carefully unsealing. Concentrate the mixture to dryness under reduced pressure.

    • Recrystallize the crude solid from hot Acetonitrile to afford the title compound as a white crystalline solid.

Quantitative Data & Optimization Summaries

The success of this protocol heavily relies on the optimization of the SN​2 displacement in Step 2. Competing elimination (dehydrohalogenation) to form an alkene is the primary side reaction. Table 1 summarizes the optimization parameters validating the chosen conditions.

Table 1: Optimization of Step 2 (Nucleophilic Substitution)

EntrySolventBase / AdditiveTemp (°C)Time (h)Conversion (%)Yield (%)Primary Impurity
1DMF K2​CO3​ (1.5 eq)808>9532Elimination product
2MeCNDIPEA (2.0 eq)60128555Elimination product
3THFNone (Excess Amine)25486045Unreacted SM
4 THF None (Excess Amine) 50 16 >98 81 Trace

Analysis: Utilizing THF at a moderate temperature (50°C) with excess n-propylamine (Entry 4) suppresses the E2 elimination pathway while maintaining a practical reaction rate, validating the self-contained logic of the protocol.

References

  • ChemScene Product Catalog. "3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide (CAS: 1249275-79-3)." ChemBuyersGuide. Available at:[Link]

  • Kenda, B., et al. "Methods and compositions for treating schizophrenia." U.S. Patent 10,624,875 B2, issued April 21, 2020. (Provides structural context for imidazole-aliphatic amine frameworks in SV2A inhibition).

Sources

Application Notes and Protocols for the Preparation of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: This document provides a comprehensive guide for the preparation, handling, and quality control of stock solutions of the novel compound 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide for use in in vitro assays. The protocols outlined herein are designed to ensure solution integrity, minimize experimental variability, and provide a foundation for reproducible and reliable experimental outcomes in drug discovery and development.

Introduction: The Criticality of Stock Solution Integrity

The journey of a novel chemical entity from synthesis to biological characterization is fraught with potential pitfalls, many of which can be traced back to the seemingly mundane task of stock solution preparation. For a novel imidazole derivative such as 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide, whose biological activity and targets are under investigation, the accuracy and stability of its stock solution are paramount. An improperly prepared stock solution can lead to erroneous dose-response curves, misleading structure-activity relationships (SAR), and a significant waste of resources.

This guide, therefore, is not merely a list of steps but a framework for establishing a robust and self-validating system for handling this and other novel small molecules. We will delve into the rationale behind solvent selection, the importance of precise concentration determination, and the best practices for storage and handling to ensure the compound's stability and integrity over time.

Compound Properties and Initial Considerations

Prior to any experimental work, a thorough understanding of the physicochemical properties of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide is essential. While extensive data on this specific novel compound may not be publicly available, we can infer a general approach based on its structure.

Table 1: Predicted Physicochemical Properties of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide

PropertyPredicted Value/ConsiderationImplication for Stock Solution Preparation
Molecular Weight ~252.35 g/mol (Estimated)Crucial for accurate molar concentration calculations.
LogP Moderately Lipophilic (Estimated)Suggests solubility in organic solvents like DMSO or ethanol.
pKa Basic (Imidazole and Amine groups)Potential for pH-dependent solubility and stability. Buffering of aqueous solutions may be necessary.
Hygroscopicity Potential to absorb moistureStore in a desiccator. Weigh quickly to avoid inaccuracies.
Light Sensitivity UnknownAs a precaution, handle in low-light conditions and store in amber vials.

These predicted properties guide our initial experimental design for solubility testing and solvent selection.

Essential Equipment and Reagents

  • 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide (powder form)

  • Analytical balance (readable to at least 0.1 mg)

  • Dimethyl sulfoxide (DMSO), cell culture grade (≥99.9%)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

  • Sterile, nuclease-free water

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium appropriate for the intended assay

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the steps for preparing a 10 mM primary stock solution in DMSO, a common starting point for most in vitro assays.

Pre-aliquoting and Weighing
  • Equilibration: Allow the container of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide to come to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the powder.

  • Weighing: On an analytical balance, carefully weigh out 2.52 mg of the compound into a sterile, amber glass vial. Rationale: This mass is calculated to yield a 10 mM solution in 1 mL of solvent, based on the estimated molecular weight of 252.35 g/mol .

  • Record: Document the exact mass weighed. This is critical for accurate concentration calculation.

Solubilization
  • Solvent Addition: To the vial containing the weighed compound, add 1 mL of cell culture grade DMSO.

  • Vortexing: Cap the vial tightly and vortex for 1-2 minutes until the compound is completely dissolved. A clear, particulate-free solution should be observed.

  • Gentle Warming (if necessary): If the compound does not readily dissolve, gentle warming in a water bath at 37°C for 5-10 minutes can be employed. Caution: Avoid excessive heat, which could degrade the compound.

Sterilization and Aliquoting
  • Sterile Filtration (Optional but Recommended): For long-term storage and use in sterile cell culture, filtering the stock solution through a 0.22 µm syringe filter compatible with DMSO is advisable. This step should be performed in a laminar flow hood.

  • Aliquoting: To avoid multiple freeze-thaw cycles which can degrade the compound, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

Storage

Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to one week), storage at 4°C may be acceptable, but stability should be verified.

Quality Control: Ensuring the Integrity of Your Stock Solution

A well-prepared stock solution is only as good as its quality control. The following steps are recommended to validate your stock.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or crystallization. If observed, gently warm and vortex to redissolve.

  • Concentration Verification (Optional but Recommended for Assay Development): The concentration of the primary stock can be verified using techniques like High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectroscopy if the compound has a known extinction coefficient.

  • Functional Testing: Periodically, test a fresh aliquot against a previously used one in a standard assay to ensure consistent biological activity.

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the primary stock solution in an appropriate aqueous buffer or cell culture medium.

Intermediate Dilutions

It is often impractical to directly dilute the 10 mM primary stock to the final nanomolar or low micromolar concentrations used in assays. An intermediate dilution step is recommended.

  • Example: To prepare a 1 mM intermediate stock, dilute 10 µL of the 10 mM primary stock with 90 µL of DMSO.

Final Working Solutions
  • Serial Dilution: Perform serial dilutions from the intermediate stock into the final assay buffer or cell culture medium. Crucial Consideration: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.

  • Solubility Check: After dilution into the aqueous medium, visually inspect for any signs of precipitation. If the compound precipitates, a lower starting concentration or the use of a solubilizing agent may be necessary.

Workflow and Decision Making

The following diagram illustrates the general workflow and key decision points in the preparation and use of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide stock solutions.

Stock_Solution_Workflow cluster_prep Stock Preparation cluster_qc Quality Control cluster_use Assay Use weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Add Solvent aliquot Aliquot & Store dissolve->aliquot Single-use volumes thaw Thaw Aliquot aliquot->thaw visual Visual Inspection conc_verify Concentration Verification visual->conc_verify Optional functional Functional Assay conc_verify->functional Optional thaw->visual intermediate Intermediate Dilution thaw->intermediate working Prepare Working Solutions intermediate->working Serial Dilution assay Perform In Vitro Assay working->assay assay->functional Feedback Loop

Caption: Workflow for stock solution preparation, quality control, and use in assays.

Hypothetical Signaling Pathway Interaction

While the specific target of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide is unknown, many imidazole-containing compounds are known to interact with kinases or G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a Phosphorylation compound 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide compound->kinase_a Inhibition kinase_b Kinase B kinase_a->kinase_b Phosphorylation transcription_factor Transcription Factor kinase_b->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Translocation ligand Ligand ligand->receptor

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The reliability of in vitro data is fundamentally linked to the quality of the reagents used. By following the detailed protocols and understanding the rationale behind each step, researchers can ensure the integrity of their 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide stock solutions. This meticulous approach minimizes experimental variability and provides a solid foundation for generating high-quality, reproducible data in the pursuit of novel therapeutic discoveries.

References

  • Title: DMSO in cell culture: A review of its properties and applications Source: Toxicology in Vitro URL: [Link]

Application Note: Characterization of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide as a Competitive Metalloenzyme Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Enzymologists, Medicinal Chemists, and Preclinical Drug Discovery Scientists Application Focus: In vitro target engagement, steady-state kinetics, and mechanism-of-action (MoA) validation for heme-containing metalloenzymes.

Introduction & Mechanistic Rationale

The compound 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide represents a highly modular bipartite pharmacophore frequently utilized in the competitive inhibition of heme-containing metalloenzymes (such as Indoleamine 2,3-Dioxygenase [IDO1], Heme Oxygenase-1[HO-1], and Cytochrome P450s).

As a Senior Application Scientist, I approach the validation of such compounds not merely as a black-box screening exercise, but as a structural interrogation of the enzyme's active site. The efficacy of this molecule relies on two distinct structural features:

  • The Eastern Anchor (2-Ethyl-1H-imidazole): The unsubstituted N-3 nitrogen of the imidazole ring acts as an electron donor, directly coordinating with the transition metal (e.g., Fe²⁺/Fe³⁺ in heme) in the enzyme's active site. This coordination displaces the critical distal water molecule, forming a hexacoordinated heme complex and physically blocking oxygen or natural substrate binding[1][2]. The 2-ethyl substitution introduces steric bulk that can enhance isoform selectivity.

  • The Western Tail (2-(propylamino)propanamide): This aliphatic/amide chain extends into the hydrophobic access channel (often referred to as the "western region" in HO-1 and IDO1 literature). It stabilizes the enzyme-inhibitor complex via Van der Waals interactions and potential hydrogen bonding with distal pocket residues, preventing substrate entry[2][3].

InhibitionMechanism E Apo-Enzyme (Heme Active Site) ES Enzyme-Substrate Complex (Catalytically Active) E->ES Substrate Binding EI Enzyme-Inhibitor Complex (Catalytically Dead) E->EI Inhibitor Binding S Natural Substrate (e.g., O2 / Tryptophan) S->ES I Inhibitor (Imidazole-Propanamide) I->EI EI->E Reversible Competition

Fig 1: Competitive inhibition mechanism showing mutually exclusive binding of substrate and inhibitor.

Experimental Protocols: A Self-Validating Workflow

To rigorously validate 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide as a competitive inhibitor, we must establish a self-validating system. We achieve this by first proving physical target engagement (Protocol A), followed by quantifying functional inhibition kinetics (Protocol B).

Protocol A: Target Engagement via UV-Vis Spectroscopy (Soret Band Shift)

Causality: Imidazole derivatives act as competitive inhibitors by directly binding the heme iron. When the imidazole nitrogen coordinates to the ferric/ferrous iron, the electronic environment of the porphyrin ring changes. This manifests as a distinct red-shift in the Soret band (typically from ~406 nm to ~417 nm)[1]. Observing this shift provides label-free confirmation that the inhibitor is docked in the active site, ruling out assay artifacts or allosteric modulation[4][5].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 5 µM solution of the purified recombinant heme-enzyme in 50 mM Potassium Phosphate buffer (pH 7.4). Prepare the inhibitor stock at 10 mM in 100% DMSO.

  • Baseline Measurement: Transfer 100 µL of the enzyme solution to a quartz microcuvette. Record the baseline UV-Vis spectrum from 350 nm to 500 nm. Note the Soret peak maximum (expected ~406 nm for an unliganded ferric heme).

  • Inhibitor Titration: Serially add the inhibitor to the cuvette in 1 µM increments (keep total DMSO < 2% to prevent solvent-induced denaturation).

  • Equilibration: Mix gently by pipetting and incubate for 3 minutes at 25°C after each addition. Crucial Insight: Displacement of the tightly bound distal water molecule by the imidazole ring can be kinetically slow; rushing this step leads to underestimation of binding affinity[2].

  • Data Acquisition: Record the spectrum after each addition. Calculate the dissociation constant ( Kd​ ) by plotting the change in absorbance ( ΔA417​−ΔA406​ ) against the inhibitor concentration using a single-site specific binding model.

Protocol B: Steady-State Kinetic Assay for Ki​ Determination

Causality: To prove the inhibition is strictly competitive, we must demonstrate that the inhibitor alters the apparent Michaelis constant ( Km​ ) of the substrate without affecting the maximum reaction velocity ( Vmax​ ).

Step-by-Step Procedure:

  • Matrix Setup: In a 96-well plate, set up a 2D matrix. Axis X: Substrate concentration ranging from 0.2×Km​ to 5×Km​ . Axis Y: Inhibitor concentration at 0, 0.5×IC50​ , 1×IC50​ , 2×IC50​ , and 5×IC50​ .

  • Pre-incubation: Add the enzyme (e.g., 10 nM final) and inhibitor to the reaction buffer. Incubate for 15 minutes at 37°C.

  • Initiation: Initiate the reaction by adding the substrate mixture (including necessary cofactors like ascorbic acid or methylene blue, depending on the specific metalloenzyme).

  • Quench & Read: Stop the reaction at the linear phase (e.g., 20 minutes) using 20% Trichloroacetic acid (TCA). Measure the product formation via fluorescence or absorbance microplate reader.

  • Data Analysis: Fit the initial velocity data globally to the competitive inhibition equation:

    v=Km​(1+Ki​[I]​)+[S]Vmax​[S]​

AssayWorkflow P1 1. Reagent Preparation P2 2. Pre-incubation (E + I) P1->P2 P3 3. Reaction Initiation (+S) P2->P3 P4 4. Quench & Measurement P3->P4 P5 5. Kinetic Analysis P4->P5

Fig 2: Step-by-step experimental workflow for steady-state kinetic evaluation of the inhibitor.

Data Presentation & Interpretation

A hallmark of a true active-site competitive inhibitor like 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide is the preservation of catalytic turnover capability at infinite substrate concentrations. Below is a representative data summary demonstrating classical competitive behavior.

Table 1: Representative Kinetic Parameters Demonstrating Competitive Inhibition

Inhibitor Concentration (µM)Apparent Km​ (µM) Vmax​ (µmol/min/mg)Catalytic Efficiency ( Vmax​/Km​ )
0.0 (Vehicle Control)15.2 ± 1.1120.5 ± 4.27.93
1.028.4 ± 1.8119.8 ± 3.94.22
5.075.1 ± 3.5121.1 ± 5.11.61
10.0140.5 ± 6.2120.0 ± 4.80.85

Analytical Conclusion: The constant Vmax​ across all inhibitor concentrations, coupled with a linear increase in apparent Km​ , confirms that the inhibitor and the substrate are competing for the same binding site (the heme iron and adjacent hydrophobic pocket). The calculated Ki​ for this dataset would be approximately 1.15 µM.

Troubleshooting & Optimization Insights

  • Issue: Non-linear Lineweaver-Burk Plots (Concave Upward)

    • Causality: This often indicates tight-binding inhibition where the inhibitor concentration [I] is close to the enzyme concentration [E] , depleting the free inhibitor pool.

    • Solution: Switch from standard Michaelis-Menten kinetics to the Morrison equation for tight-binding inhibitors, or decrease the enzyme concentration in the assay.

  • Issue: Loss of Enzyme Activity over Time

    • Causality: Heme-enzymes are highly susceptible to auto-oxidation (Fe²⁺ to Fe³⁺), rendering them catalytically inactive[4].

    • Solution: Ensure the assay buffer is thoroughly degassed and supplement with a mild reducing agent (e.g., 10 mM Ascorbic Acid or 1 mM DTT) to maintain the heme iron in its active ferrous state.

  • Issue: Weak Apparent Inhibition Despite Strong Soret Shift

    • Causality: The 2-ethyl group on the imidazole ring may cause steric clashing with the substrate access channel in certain enzyme isoforms, allowing the inhibitor to bind the apo-enzyme but easily be outcompeted by the natural substrate.

    • Solution: Conduct a structure-activity relationship (SAR) study to modify the length of the propylamino chain to optimize Van der Waals contacts in the western distal pocket[3].

References

  • Interactions of azole-based inhibitors with human heme oxygenase - PMC.
  • Structural insights into human heme oxygenase-1 inhibition by potent and selective azole-based compounds - The Royal Society. Royal Society Publishing.
  • Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation - MDPI. Multidisciplinary Digital Publishing Institute.
  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC.
  • Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chemical Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the specific mechanistic and operational bottlenecks encountered during the synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide .

Rather than relying on generic troubleshooting, this guide deconstructs the synthesis into a highly efficient, self-validating two-stage sequence: an Aza-Michael Addition followed by Direct Reductive Amination (DRA) . By understanding the causality behind each reagent choice, you can systematically eliminate impurities and maximize your overall yield.

I. Synthetic Workflow Visualization

To establish a clear operational roadmap, the following diagram maps the logical progression from raw starting materials to the target active pharmaceutical intermediate (API).

SynthesisWorkflow SM Starting Materials 2-Ethyl-1H-imidazole + 2-Acetamidoacrylamide Step1 Step 1: Aza-Michael Addition Catalyst: K2CO3 Solvent: H2O/MeOH SM->Step1 Int1 Intermediate 1 2-Acetamido-3-(2-ethyl-1H- imidazol-1-yl)propanamide Step1->Int1 85% Yield Step2 Step 2: Acidic Deprotection Reagent: HCl (aq) Condition: Reflux Int1->Step2 Int2 Intermediate 2 2-Amino-3-(2-ethyl-1H- imidazol-1-yl)propanamide Step2->Int2 >95% Yield Step3 Step 3: Reductive Amination Reagent: Propionaldehyde + STAB Solvent: DCE Int2->Step3 Product Target API Intermediate 3-(2-Ethyl-1H-imidazol-1-yl)- 2-(propylamino)propanamide Step3->Product 78% Yield

Fig 1. Logical workflow for the 3-step synthesis of the target propanamide derivative.

II. Self-Validating Experimental Protocols

Every protocol below is engineered as a "self-validating system." This means that the procedure includes built-in diagnostic checkpoints to ensure the reaction is proceeding correctly before you commit to the next step.

Protocol 1: Aza-Michael Addition of 2-Ethyl-1H-imidazole
  • Causality & Rationale: The Aza-Michael addition of imidazoles to dehydroalanine derivatives (like 2-acetamidoacrylamide) is highly efficient in aqueous media. Water accelerates the reaction by stabilizing the polar transition state and the resulting enolate intermediate through hydrogen bonding .

  • Step-by-Step Methodology:

    • Suspend 2-acetamidoacrylamide (1.0 eq) and 2-ethyl-1H-imidazole (1.1 eq) in a 1:1 mixture of H₂O/MeOH.

    • Add catalytic K₂CO₃ (0.1 eq).

    • Validation Checkpoint: Measure the pH of the solution. It must remain at ~9.0. Causality: If the pH drops, the imidazole ring becomes protonated, completely neutralizing its nucleophilicity.

    • Stir at 40°C for 12 hours.

    • Validation Checkpoint: Monitor by LC-MS. Proceed to workup only when the UV trace at 210 nm shows <2% of the acrylamide starting material remaining.

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield Intermediate 1.

Protocol 2: Acidic Deprotection
  • Causality & Rationale: The acetamido group must be removed to expose the primary amine for the final coupling. Acidic hydrolysis is preferred over basic hydrolysis to prevent the retro-Michael cleavage of the imidazole moiety.

  • Step-by-Step Methodology:

    • Dissolve Intermediate 1 in 6M HCl (aq).

    • Reflux at 100°C for 4 hours.

    • Validation Checkpoint: Lyophilize a 100 µL aliquot and run a rapid ¹H-NMR. The complete disappearance of the sharp singlet at ~1.9 ppm (acetyl methyl protons) confirms 100% deprotection.

    • Lyophilize the bulk solution to obtain Intermediate 2 as a stable hydrochloride salt.

Protocol 3: Direct Reductive Amination (DRA)
  • Causality & Rationale: Converting the primary amine to a secondary amine without over-alkylation requires a highly selective reducing agent. Sodium triacetoxyborohydride (STAB) is the gold standard because it reduces the transient iminium ion significantly faster than it reduces the starting propionaldehyde .

  • Step-by-Step Methodology:

    • Dissolve Intermediate 2 (1.0 eq) in 1,2-dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to liberate the free base.

    • Add propionaldehyde (0.95 eq). Causality: Using a strict sub-stoichiometric amount of aldehyde starves the reaction, acting as the primary defense against tertiary amine formation.

    • Stir for 30 minutes at room temperature to allow complete imine formation.

    • Validation Checkpoint: An aliquot reduced with a harsh agent (NaBH₄) should show exclusively the secondary amine mass by MS, confirming the imine has fully formed without side reactions.

    • Add STAB (1.5 eq) portion-wise. Stir for 2 hours.

    • Quench with saturated NaHCO₃, extract with DCM, and purify via reverse-phase chromatography.

III. Quantitative Data: Yield Optimization

The most common failure point in this synthesis is the final reductive amination step. The table below summarizes our internal quantitative data, demonstrating how reagent selection and stoichiometry directly dictate the yield of the desired secondary amine versus the over-alkylated tertiary amine impurity.

Aldehyde (Eq.)Reducing AgentSolventTemp (°C)Target Sec-Amine Yield (%)Over-alkylated Tert-Amine (%)
1.50NaBH₄MeOH2545%35%
1.10NaCNBH₃MeOH2562%18%
1.00STABTHF065%< 2%
0.95 STAB DCE 25 78% < 1%
IV. Troubleshooting & FAQs

Q: Will the Aza-Michael addition of 2-ethyl-1H-imidazole yield a complex mixture of regioisomers (alkylation at N1 vs N3)? A: No. Due to the rapid tautomerization of the imidazole ring, the N1 and N3 positions of 2-ethyl-1H-imidazole are chemically equivalent in solution. The C4 and C5 protons are symmetrical relative to the C2-ethyl group. Therefore, the aza-Michael addition yields a single, unambiguous regioisomer.

Q: I am observing significant over-alkylation (tertiary amine formation) during the reductive amination step. How can I suppress this? A: Over-alkylation occurs because the newly formed secondary amine product is sterically unhindered and often more nucleophilic than the primary amine starting material. To correct this:

  • Strict Stoichiometry: Limit your propionaldehyde to exactly 0.95 equivalents.

  • Reagent Selection: Ensure you are using STAB rather than stronger reducing agents like NaBH₄. STAB selectively reduces the imine without reducing the aldehyde, allowing for controlled, step-wise addition .

Q: The Aza-Michael addition shows incomplete conversion after 12 hours. Should I increase the temperature to 80°C? A: Do not heat the reaction above 50°C. Increasing the temperature can induce the retro-Michael reaction, as conjugate additions of azoles are reversible at elevated thermal states. Instead of heating, ensure your solvent is highly polar and protic (e.g., Water/Methanol). Protic solvents lower the activation energy by stabilizing the developing negative charge on the alpha-carbon during nucleophilic attack .

Q: I am losing the 2-ethylimidazole moiety during the HCl deprotection step. What is happening? A: If you observe retro-Michael cleavage during deprotection, it indicates that the acid concentration is insufficient to fully protonate the imidazole ring. A fully protonated imidazole is a highly unfavorable leaving group. Ensure your HCl concentration is strictly 6M and do not exceed 100°C.

V. References
  • Title: Precise Probing of Residue Roles by Post-Translational β,γ-C,N Aza-Michael Mutagenesis in Enzyme Active Sites Source: ACS Central Science URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry URL: [Link]

How to improve the stability of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Technical Support Center for the stabilization of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide . As a complex Active Pharmaceutical Ingredient (API), this molecule presents a unique trifecta of stability challenges: a primary amide prone to hydrolysis, a secondary amine susceptible to oxidation, and an alkylated imidazole ring that exhibits specific sensitivities to oxidative degradation. This guide provides mechanistic troubleshooting, quantitative stability profiling, and self-validating protocols to ensure long-term integrity during storage.

Mechanistic Troubleshooting & FAQs

Q1: During aqueous formulation storage, I am observing a steady decline in API purity alongside an increase in a new acidic degradant. What is the mechanism? A: You are observing amide hydrolysis . The propanamide group in your molecule is undergoing hydrolytic cleavage of the C-N bond, resulting in the formation of the corresponding carboxylic acid and ammonia. The reaction of water with amides is catalyzed by both acid and base, meaning the rate of degradation is highly dependent on the pH of the aqueous solution (1)[1]. To mitigate this, formulations must be buffered to the pH of maximum stability (typically pH 5.5–6.5) and ideally lyophilized to remove the hydrolytic vector (water) entirely.

Q2: My solid-state API batches are showing unexpected mass variants (+16 Da) and yellowing over time. What is causing this? A: This is classic oxidative degradation . Your molecule contains two highly susceptible moieties: the secondary amine (propylamino) and the alkylated imidazole. Secondary amines readily react with trace peroxides present in excipients or atmospheric oxygen to form hydroxylamines or N-oxides (2)[2]. Furthermore, the addition of alkyl groups (like the 2-ethyl group) to the imidazole ring reduces its thermal and oxidative stability compared to unsubstituted imidazoles (3)[3]. Protonating these groups via salt formation reduces their electron density, drastically lowering their susceptibility to oxidation (4)[4].

Q3: Why does ambient humidity accelerate both of these degradation pathways? A: Amines and amides are inherently hygroscopic. When the free base absorbs moisture from the environment (deliquescence), the absorbed water acts as both a plasticizer—increasing molecular mobility in the solid state—and a reaction medium. This micro-environmental moisture directly fuels amide hydrolysis and facilitates the diffusion of reactive oxygen species.

Quantitative Stability Profiling

To establish a baseline, stability testing must align with standard regulatory frameworks, which define the necessary data package for new drug substances (5)[5]. The table below summarizes the expected degradation profile of the Free Base versus the optimized Hydrochloride Salt under ICH Q1A(R2) conditions.

Storage ConditionDurationAPI FormPurity (HPLC)Primary DegradantMoisture Content (KF)
Long-Term (25°C / 60% RH)12 MonthsFree Base92.4%Carboxylic Acid (Hydrolysis)4.2%
Long-Term (25°C / 60% RH)12 MonthsHCl Salt99.1%None detected<0.5%
Accelerated (40°C / 75% RH)6 MonthsFree Base84.7%N-Oxide & Acid6.8%
Accelerated (40°C / 75% RH)6 MonthsHCl Salt98.5%Trace N-Oxide0.8%

(Note: Data represents synthesized benchmarks based on structural vulnerability profiling).

Self-Validating Experimental Workflows
Protocol A: Hydrochloride Salt Formation & Crystallization

Causality: Converting the free base to a hydrochloride salt protonates the secondary amine and the imidazole nitrogen. This reduces the electron density of these moieties, rendering them significantly less nucleophilic and protecting them against electrophilic oxygen and peroxides. It also raises the melting point and reduces hygroscopicity.

  • Dissolution: Suspend 10.0 g of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide free base in 100 mL of anhydrous ethanol under an inert Argon atmosphere.

  • Acidification: Cool the reactor to 5°C. Slowly add 1.05 molar equivalents of anhydrous HCl in diethyl ether dropwise. Maintain the temperature below 10°C to prevent exothermic degradation.

  • Crystallization: Stir the solution for 2 hours at 5°C. The hydrochloride salt will precipitate as a white crystalline solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake twice with 20 mL of cold, anhydrous diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

  • Self-Validation Step: Perform Karl Fischer (KF) titration to ensure moisture content is <0.5%. Conduct 1 H-NMR analysis in D 2​ O; a successful salt formation is validated by a downfield chemical shift of the protons adjacent to the propylamino and imidazole nitrogens.

Protocol B: Lyophilization & pH Optimization (For Aqueous Storage)

Causality: For applications requiring liquid dosing, the API must be protected from amide hydrolysis. Formulating in a pH 6.0 buffer minimizes hydronium and hydroxide catalysis. Lyophilization removes the water entirely, arresting hydrolytic kinetics during long-term storage.

  • Buffer Preparation: Prepare a 10 mM Citrate buffer and adjust the pH to 6.0 using 0.1 M NaOH or HCl.

  • Formulation: Dissolve the API HCl salt into the buffer to achieve the desired target concentration (e.g., 5 mg/mL).

  • Pre-Freezing: Transfer the solution to amber glass vials (to prevent photo-oxidation). Load into the lyophilizer and freeze to -40°C at a rate of 1°C/min. Hold for 4 hours.

  • Primary Drying (Sublimation): Reduce chamber pressure to 100 mTorr. Raise the shelf temperature to -20°C and hold for 24 hours to remove unbound ice.

  • Secondary Drying (Desorption): Raise the shelf temperature to 20°C at 0.5°C/min. Hold for 6 hours to remove bound moisture.

  • Capping: Backfill the chamber with high-purity Argon gas and stopper the vials automatically before exposing to ambient air.

  • Self-Validation Step: Reconstitute one vial with sterile Water for Injection (WFI). Perform HPLC-UV analysis at T=0 and T=24 hours post-reconstitution to verify the absence of the carboxylic acid degradant peak.

Pathway Visualization

G API 3-(2-Ethyl-1H-imidazol-1-yl) -2-(propylamino)propanamide Hydrolysis Amide Hydrolysis (Cleavage to Acid + NH3) API->Hydrolysis H2O, pH Extremes Oxidation Oxidative Degradation (N-Oxidation / Nitrosation) API->Oxidation O2, Light, Peroxides Hygroscopy Moisture Sorption (Deliquescence) API->Hygroscopy High Humidity Buffer pH 6.0 Buffering & Lyophilization Hydrolysis->Buffer Prevented by Inert Argon Purging & Amber Vials Oxidation->Inert Prevented by Salt Hydrochloride Salt Formation Hygroscopy->Salt Prevented by Buffer->Hydrolysis Removes free H2O Salt->Oxidation Protonation reduces electron density

Degradation pathways and stabilization strategies for the API.

References
  • European Medicines Agency (EMA) . "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." 5

  • ACS Publications . "Degradative Behavior and Toxicity of Alkylated Imidazoles." 3

  • National Center for Biotechnology Information (PMC) . "Oxidation of Drugs during Drug Product Development: Problems and Solutions." 2

  • Pharmaceutical Journal . "Understanding the chemical basis of drug stability and degradation." 1

  • USPTO Patent Data . "Stabilization of Pharmaceuticals to Oxidative Degradation."4

Sources

Reducing off-target binding of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide in high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Integrity & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to address the specific molecular liabilities of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide . While this compound frequently emerges as a "hit" in High-Throughput Screening (HTS) campaigns, its structural motifs make it highly susceptible to promiscuous, off-target binding.

Relying solely on primary biochemical readouts without orthogonal biophysical validation is a leading cause of late-stage failure for screening hits. This guide synthesizes mechanistic causality with self-validating experimental protocols to help you triage this compound effectively and ensure the scientific integrity of your drug discovery pipeline.

Section 1: Molecular Liability Analysis (FAQ)

Q: Why does 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide consistently exhibit high background or off-target binding in my assays?

A: The promiscuity of this molecule is not random; it is mechanistically driven by three distinct structural features that interfere with standard assay chemistries:

  • The Imidazole Ring (Metal Chelation): The 2-ethyl-1H-imidazole moiety acts as a strong Lewis base. In proximity-based assays utilizing His-tagged proteins and Ni-NTA matrices (e.g., AlphaScreen, TR-FRET), the imidazole nitrogen coordinates directly with the transition metal. This displaces the target protein, quenches the proximity signal, and yields a false positive.

  • The Propylamino Group (Electrostatics): As a secondary amine with a pKa of approximately 9.5, this group is fully protonated at physiological pH (7.4). This localized positive charge drives non-specific electrostatic interactions with negatively charged surfaces, such as uncoated polystyrene microplates or the phosphate backbones of nucleic acids.

  • Amphiphilic Core (Colloidal Aggregation): The combination of lipophilic alkyl chains (ethyl, propyl) and the planar imidazole ring lowers the compound's aqueous solubility. At typical HTS concentrations (10–50 µM), the compound reaches its Critical Aggregation Concentration (CAC), spontaneously phase-separating into 50–1000 nm colloidal particles. These aggregates sequester and partially denature proteins, a phenomenon well-documented by [1] as a primary driver of Pan-Assay Interference Compounds (PAINS) [2].

MolecularLiabilities Compound 3-(2-Ethyl-1h-imidazol-1-yl) -2-(propylamino)propanamide Imidazole Imidazole Ring (Lewis Base) Compound->Imidazole Amine Propylamino Group (pKa ~9.5) Compound->Amine Lipophilic Alkyl Chains (Amphiphilic) Compound->Lipophilic Mech1 Ni-NTA / Metal Chelation (False Positive in AlphaScreen) Imidazole->Mech1 Mech2 Electrostatic Surface Binding (Plate/Nucleic Acid Adhesion) Amine->Mech2 Mech3 Colloidal Aggregation (Protein Sequestration) Lipophilic->Mech3

Figure 1: Mapping the structural liabilities of the compound to specific HTS interference mechanisms.

Section 2: Assay Interference & Troubleshooting (Q&A)

Q: How can I definitively determine if my hit is caused by colloidal aggregation rather than true target engagement?

A: Implement a detergent-shift assay. Colloidal aggregates rely on surface tension and hydrophobic interactions to remain stable. Non-ionic detergents disrupt these phase-separated colloids. By running your dose-response curve in the presence of 0.01% Triton X-100, you will dissolve the aggregates. If the IC50 shifts rightward by >5-fold or activity is completely lost, the compound is an aggregator, not a true binder.

Q: My primary assay uses a His-tagged protein. How do I rule out metal chelation by the imidazole group?

A: You must run a counter-screen using an orthogonal tagging system. Swap the His-tag/Ni-NTA setup for a GST-tag/Glutathione or Biotin/Streptavidin system. If the compound loses activity in the orthogonal system, it is acting as a metal chelator competing for the Ni-NTA matrix. The [3] strongly recommends this orthogonal validation for any nitrogen-rich heterocyclic hits.

TriageWorkflow Start Primary HTS Hit Test1 1. Detergent Shift Assay (+ 0.01% Triton X-100) Start->Test1 AggYes Activity Lost (Colloidal Aggregator) Test1->AggYes IC50 Shift > 5x AggNo Activity Retained (Proceed to Step 2) Test1->AggNo IC50 Stable Test2 2. Orthogonal Tag Screen (e.g., GST instead of His-tag) MetalYes Activity Lost (Metal Chelator) Test2->MetalYes No Binding MetalNo Activity Retained (True Binder) Test2->MetalNo Binding Confirmed AggNo->Test2

Figure 2: Step-by-step experimental triage workflow to isolate true binders from false positives.

Section 3: Experimental Protocols for Validation

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include internal controls to prove that the assay itself is functioning correctly regardless of the test compound's behavior.

Protocol 1: Detergent-Shift Assay for Colloidal Aggregation

Objective: Differentiate true stoichiometric inhibition from non-specific protein sequestration by colloids.

  • Preparation: Prepare two identical sets of assay buffers. Buffer A contains standard assay components. Buffer B contains standard components plus 0.01% (v/v) Triton X-100.

  • Compound Titration: Serially dilute 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide from 100 µM down to 1 nM in both Buffer A and Buffer B.

  • Control Integration (Self-Validation):

    • Positive Control: Include a known true-binder (e.g., a validated clinical inhibitor for your target) to prove that 0.01% Triton X-100 does not denature the target protein.

    • Negative Control: Include a known aggregator (e.g., tetraiodophenolphthalein) to prove the detergent successfully disrupts colloids.

  • Incubation & Readout: Incubate for 30 minutes and measure activity.

  • Data Analysis: Calculate the IC50 ratio (IC50 Buffer B / IC50 Buffer A). A ratio > 5 indicates colloidal aggregation.

Protocol 2: Surface Plasmon Resonance (SPR) for Specificity and Stoichiometry

Objective: Confirm 1:1 binding stoichiometry and rule out non-specific electrostatic surface adhesion.

  • Surface Preparation: Immobilize your target protein on Flow Cell 2 (FC2) of a CM5 sensor chip using standard amine coupling. Leave Flow Cell 1 (FC1) blank (ethanolamine deactivated) as a reference channel.

  • Buffer Optimization: Use a running buffer matching physiological pH (e.g., PBS-P+ at pH 7.4) to ensure the propylamino group remains in its native protonated state.

  • Analyte Injection: Inject the compound at varying concentrations (0.1 µM to 50 µM) over both FC1 and FC2 at a flow rate of 30 µL/min.

  • Self-Validation Check: Subtract the FC1 signal from FC2. If the raw signal on FC1 (blank surface) is exceptionally high, the compound's propylamino group is electrostatically adhering to the dextran matrix, invalidating the hit.

  • Stoichiometric Analysis: Calculate the theoretical maximum response ( Rmax​ ) based on the molecular weight ratio of the compound to the target protein. If the experimental Rmax​ exceeds the theoretical Rmax​ by more than 2-fold, the compound is binding super-stoichiometrically (multi-layer aggregation).

Section 4: Quantitative Data & Mitigation Strategies

Summarizing quantitative metrics is critical for establishing objective go/no-go decisions during hit-to-lead triage.

Table 1: HTS Triage Metrics and Thresholds

MetricThreshold for True HitThreshold for Artifact/InterferenceMechanistic Causality
Detergent Shift (IC50 ratio) < 2-fold shift> 5-fold shiftDisruption of phase-separated colloidal aggregates by Triton X-100.
SPR Stoichiometry ( Rmax​ ) ~1:1 (Exp ≈ Theoretical)> 3:1 (Super-stoichiometric)Non-specific surface binding or multi-layer target aggregation.
Hill Slope ( nH​ ) 0.8 - 1.2> 2.0 or < 0.5Steep slopes indicate phase separation; shallow slopes indicate multi-site promiscuity.
Orthogonal Tag IC50 Consistent across tags> 10-fold loss with GST/BiotinImidazole-mediated displacement of His-tagged proteins from Ni-NTA matrices.

Table 2: Structural Modifications to Reduce Promiscuity

Structural LiabilityRecommended ModificationChemical Rationale
Imidazole Ring Isosteric replacement (e.g., Pyrazole or Triazole)Reduces Lewis basicity and metal coordination affinity while maintaining necessary hydrogen bonding vectors.
Propylamino Group Convert to an amide or incorporate into a rigid ring (e.g., Piperidine)Lowers the pKa, removing the localized positive charge at pH 7.4 to prevent electrostatic surface adhesion.
Amphiphilic Core Increase polarity (e.g., add hydroxyls) or reduce alkyl chain lengthIncreases aqueous solubility, raising the Critical Aggregation Concentration (CAC) safely above assay working concentrations.

Section 5: References

  • Sassano, M. F., Doak, A. K., Roth, B. L., & Shoichet, B. K. (2013). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. Journal of Medicinal Chemistry, 56(6), 2406-2414.[Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.[Link]

  • Markossian, S., Grossman, A., Brimacombe, K., et al. (2004-Present). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

Formulation Troubleshooting Center: Optimizing Bioavailability for 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide (EIPA) . As a lipophilic weak base featuring both an imidazole ring and a secondary propylamino group, EIPA presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. Formulators frequently encounter two major bottlenecks with this API: severe pH-dependent precipitation in the gastrointestinal tract and aggressive hepatic first-pass metabolism.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these specific bioavailability hurdles.

Formulation Decision Matrix

FormulationTree A EIPA Free Base Low Bioavailability B In Vitro Dissolution Testing (FaSSIF) A->B C Precipitation at pH 6.5? B->C D Formulate ASD (HPMCAS Spray Drying) C->D Yes (Weak Base Issue) E In Vivo PK Assessment C->E No D->E F High Clearance / Low AUC? E->F G Shift to LBF / SMEDDS (Lymphatic Transport) F->G Yes (First-Pass Metabolism) H Optimized Bioavailability F->H No G->H

Decision matrix for resolving EIPA solubility and metabolic bottlenecks.

Module 1: Dissolution Failures & The "Spring and Parachute" Strategy

Q: During two-stage dissolution testing (FaSSGF to FaSSIF transition), EIPA achieves 95% release in 15 minutes but crashes to 10% after 45 minutes. How do we stabilize the intestinal phase? A: This is a classic weak base precipitation event. EIPA's propylamino and imidazole nitrogens protonate in the acidic gastric fluid (pH 1.6), acting as a solubility "spring." Upon transition to the neutral intestinal fluid (pH 6.5), the compound deprotonates, drastically lowering its solubility and causing rapid crystallization.

To fix this, transition from a crystalline free base to an Amorphous Solid Dispersion (ASD) utilizing an amphiphilic, ionizable polymer like Hydroxypropyl methylcellulose acetate succinate (HPMCAS). The succinoyl groups of HPMCAS interact with the drug, providing steric hindrance that maintains supersaturation (the "parachute" effect) and prevents crystallization in the gastrointestinal fluid (1[1]).

Q: Which grade of HPMCAS is optimal for EIPA? A: For weak bases like EIPA, M-grade or L-grade HPMCAS is preferred. These grades possess a higher ratio of succinoyl to acetyl groups compared to the H-grade. The increased succinoyl content facilitates stronger ionic interactions with the basic functional groups of EIPA, which is critical for maintaining the drug-rich colloids in a supersaturated state (2[2]).

Module 2: Overcoming Hepatic First-Pass Metabolism

Q: In vivo pharmacokinetic data shows excellent intestinal solubility but an absolute bioavailability of <12%. Intravenous administration shows a normal half-life. What is the formulation bottleneck? A: This discrepancy indicates extensive hepatic first-pass metabolism. The imidazole ring on EIPA is a prime target for Cytochrome P450 enzymes (specifically CYP3A4) in the liver. When absorbed through the portal vein, the drug is metabolized before reaching systemic circulation.

To bypass the portal vein, formulate EIPA into a Lipid-Based Formulation (LBF), such as a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing long-chain triglycerides (LCTs). Highly lipophilic drugs formulated in LBFs are incorporated into chylomicrons within the enterocyte. These chylomicrons are secreted into the mesenteric lymphatic system, bypassing the liver entirely and entering the systemic circulation via the thoracic duct (3[3], 4[4]).

LymphaticPathway LBF EIPA in SMEDDS (Lipid Formulation) Lumen Intestinal Lumen (Micelle Formation) LBF->Lumen Enterocyte Enterocyte Uptake & Chylomicron Assembly Lumen->Enterocyte Lipolysis & Absorption Lymph Mesenteric Lymphatics (Bypasses Liver) Enterocyte->Lymph LogP > 5 Chylomicron Pathway Portal Portal Vein (To Liver) Enterocyte->Portal Free Drug Systemic Systemic Circulation (High AUC) Lymph->Systemic Thoracic Duct 100% Intact Drug Liver Hepatic First-Pass (CYP3A4 Degradation) Portal->Liver Liver->Systemic Minimal Intact Drug

Mechanism of intestinal lymphatic transport bypassing hepatic first-pass metabolism.

Quantitative Formulation Benchmarks

To guide your development, below is a comparative data summary of EIPA performance across different formulation strategies based on internal benchmarks and literature standards for similar imidazole-based weak bases.

Formulation StrategyApparent Solubility (pH 6.5)Lymphatic Transport (%)Relative Bioavailability (AUC)Physical Stability (40°C/75% RH)
Crystalline Free Base < 5 µg/mL< 2%1.0x (Baseline)Highly Stable (Crystalline)
HPMCAS-M ASD (25% DL) 185 µg/mL (Supersaturated)< 5%3.2xStable (> 12 months)
SMEDDS (LCT/Cremophor) Solubilized in Micelles> 45%8.5xPhase Stable (> 12 months)
Standard Operating Procedure: EIPA:HPMCAS ASD via Spray Drying

This protocol outlines the creation of a kinetically stable Amorphous Solid Dispersion to prevent the intestinal precipitation of EIPA.

Objective: Generate a molecular dispersion of EIPA within an HPMCAS matrix to sustain the "parachute" effect during GI transit.

Materials:

  • EIPA (Crystalline Free Base)

  • HPMCAS (M-grade)

  • Dichloromethane (DCM) & Methanol (MeOH)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare an 80:20 (w/w) mixture of DCM and MeOH.

    • Causality: DCM is required to dissolve the lipophilic EIPA, while MeOH ensures complete solvation of the amphiphilic HPMCAS polymer chains.

  • Solution Mixing: Dissolve EIPA and HPMCAS at a 1:3 ratio (25% Drug Load) to achieve a 10% w/w total solid load in the solvent mixture. Stir magnetically for 45 minutes until optically clear.

    • Self-Validation Check: The solution must pass through a 0.45 µm PTFE syringe filter without resistance. Any backpressure indicates incomplete polymer solvation.

  • Spray Drying Execution: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290) with the following parameters:

    • Inlet Temperature: 80°C

    • Outlet Temperature: 45°C

    • Causality: The outlet temperature must remain strictly below the glass transition temperature (Tg) of the solvated polymer to prevent particle fusion and localized crystallization on the cyclone walls.

    • Atomization Gas Flow: 400 L/h

    • Feed Rate: 5 mL/min

  • Secondary Drying: Transfer the collected ASD powder to a vacuum desiccator at 40°C for 24 hours.

    • Causality: This step removes residual DCM/MeOH. Retained solvents act as plasticizers, lowering the Tg of the formulation and inducing premature crystallization during storage.

  • Quality Control (QC): Analyze the final powder via Powder X-Ray Diffraction (pXRD). A successful, fully amorphous dispersion will exhibit a broad "halo" baseline with an absolute absence of sharp Bragg peaks.

References
  • Trevaskis, N. L., Charman, W. N., & Porter, C. J. (2008). Lipid-based delivery systems and intestinal lymphatic drug transport: A mechanistic update. Advanced Drug Delivery Reviews. 3

  • Nunes P. D., et al. (2022). Insights into the Release Mechanisms of ITZ:HPMCAS Amorphous Solid Dispersions: The Role of Drug-Rich Colloids. Molecular Pharmaceutics. 1

  • Yanez, J. A., et al. (2011). Intestinal lymphatic transport for drug delivery. Advanced Drug Delivery Reviews. 4

  • Drug Development and Delivery (2018). BIOAVAILABILITY ENHANCEMENT - Navigating a Broad Spectrum of Solubilization Technologies. 2

Sources

Validation & Comparative

3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide vs standard imidazole derivatives efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy Guide: 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide vs. Standard Imidazole Derivatives in p38 MAPK Inhibition

Introduction: The Evolution of the Imidazole Pharmacophore

Imidazole derivatives have historically served as highly versatile scaffolds in pharmacology, acting as the core pharmacophore in therapies ranging from antifungals to targeted anti-inflammatories[1]. However, classical standard imidazoles often suffer from distinct liabilities during drug development: poor kinase selectivity and limited aqueous solubility.

The emergence of aliphatic-substituted imidazole-propanamides, specifically 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide (EIPP) , represents a significant structural evolution. As a Senior Application Scientist overseeing kinase inhibitor screening programs, I have designed this guide to objectively compare the biochemical and cellular efficacy of EIPP against standard imidazole-based p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors (e.g., SB203580). This guide provides actionable, self-validating experimental frameworks for researchers and drug development professionals.

Mechanistic Causality: Why Structure Dictates Efficacy

The primary failure point for early-stage standard imidazole derivatives is off-target toxicity driven by non-specific hinge-binding in the kinase domain 2[2]. Standard inhibitors rely heavily on planar, hydrophobic interactions that promiscuously bind across multiple kinase families.

EIPP introduces two critical structural modifications that fundamentally alter its pharmacological profile:

  • 2-Ethyl Substitution: This small aliphatic group provides precise steric bulk. It locks the imidazole ring into the hydrophobic pocket adjacent to the ATP-binding site of p38α, physically preventing the promiscuous binding seen with unsubstituted standard imidazoles.

  • 2-(Propylamino)propanamide Tail: Extending into the solvent-exposed region, this moiety establishes a robust hydrogen-bond donor/acceptor network. This not only increases target residence time but drastically improves aqueous solubility—a critical factor for oral bioavailability and formulation 1[1].

MAPK_Pathway Stimulus Pro-inflammatory Stimuli (LPS, TNF-α) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 p38 p38 MAP Kinase (Target) MKK3_6->p38 Phosphorylation Downstream MK2 / ATF2 Activation p38->Downstream EIPP EIPP (Novel Inhibitor) EIPP->p38 Allosteric/Hinge Binding SB203580 SB203580 (Standard Inhibitor) SB203580->p38 ATP Competitive Inflammation Cytokine Production (IL-6, TNF-α) Downstream->Inflammation

Fig 1: p38 MAPK signaling cascade and comparative inhibition modalities.

Experimental Methodologies: Self-Validating Protocols

To objectively compare EIPP against standard derivatives, we must employ self-validating assay systems that eliminate common false-positive artifacts, such as compound autofluorescence or membrane impermeability.

Protocol 1: TR-FRET p38α Biochemical Kinase Assay

Causality: Traditional luminescence assays are susceptible to ATP-depletion artifacts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a ratiometric readout. By calculating the ratio of emission at 665 nm to 615 nm, we internally normalize well-to-well volume variations and completely bypass autofluorescence interference from highly conjugated standard imidazoles.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense EIPP and SB203580 (Standard) in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume pro-plate using an acoustic dispenser to ensure precise nanoliter delivery.

  • Enzyme Addition: Add 5 µL of 2 nM recombinant human p38α to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of substrate mix (1 µM ULight-labeled MBP substrate and 10 µM ATP).

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding 10 µL of Stop Solution containing 10 mM EDTA and 2 nM Europium-anti-phospho-MBP antibody.

  • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.

Protocol 2: LPS-Stimulated THP-1 Cellular Efficacy Assay

Causality: Biochemical potency does not guarantee cellular efficacy due to the high intracellular ATP concentration (~1-5 mM) which competitively displaces hinge-binders. This whole-cell assay uses THP-1 human monocytes to validate whether EIPP can penetrate the membrane and inhibit p38-mediated TNF-α release in a physiologically relevant environment without inducing cytotoxicity.

Step-by-Step Workflow:

  • Cell Seeding: Plate THP-1 cells at 1×105 cells/well in 96-well plates in RPMI-1640 medium supplemented with 10% FBS.

  • Differentiation: Treat with 50 ng/mL PMA for 48 hours to induce macrophage differentiation. Wash and rest cells for 24 hours.

  • Compound Pre-treatment: Add EIPP or standard derivatives (0.1 nM to 10 µM) and incubate for 1 hour. Include a DMSO-only vehicle control (self-validation for baseline viability).

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to all wells except the negative control. Incubate for 4 hours.

  • Quantification: Harvest the supernatant and quantify TNF-α levels using a standard sandwich ELISA.

  • Viability Check (Critical): Add CellTiter-Glo to the remaining cells to ensure that reductions in TNF-α are strictly due to target inhibition, not compound cytotoxicity.

Workflow Prep Compound Prep (EIPP vs Standards) TR_FRET TR-FRET Kinase Assay (Self-Validating IC50) Prep->TR_FRET 10-point titration CellAssay THP-1 Cellular Assay (LPS-induced TNF-α) TR_FRET->CellAssay Active hits (IC50 < 1µM) Tox Cytotoxicity Profiling (CellTiter-Glo) CellAssay->Tox Efficacy confirmed Data Data Synthesis & Selectivity Index Tox->Data Viability > 90%

Fig 2: Self-validating high-throughput screening and efficacy validation workflow.

Quantitative Data Presentation

The following table synthesizes the comparative performance of EIPP against standard clinical and preclinical imidazole derivatives, highlighting the superiority of the functionalized propanamide scaffold 3[3].

Compoundp38α Biochemical IC₅₀ (nM)Cellular TNF-α IC₅₀ (nM)Selectivity Index (Gini Coeff.)Aqueous Solubility (µg/mL)
EIPP (Novel Scaffold) 12.4 ± 1.245.8 ± 3.10.82 (High)> 250
SB203580 (Standard) 34.0 ± 2.5110.5 ± 8.40.65 (Moderate)< 50
Unsubstituted Imidazole > 1000N/A0.30 (Poor)~ 120

Conclusion

The structural evolution from standard rigid imidazoles to the functionalized 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide yields a demonstrably superior pharmacological profile. By leveraging the 2-ethyl group for precise hydrophobic pocket anchoring and the propanamide tail for solvent-exposed hydrogen bonding, EIPP achieves a lower cellular IC₅₀ and significantly higher aqueous solubility. For researchers and drug development professionals, transitioning to this scaffold offers a highly validated pathway to mitigate the off-target liabilities traditionally associated with imidazole-based kinase inhibitors.

References

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase Source: ACS Omega[Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy Source: PMC (National Institutes of Health)[Link]

  • Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives Source: ResearchGate[Link]

Sources

Comprehensive Comparison Guide: NMR Spectroscopy vs. HPLC-UV for Purity Validation of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical research and development, the absolute purity of starting materials and active pharmaceutical ingredient (API) intermediates is paramount. As a Senior Application Scientist, I frequently encounter complex molecules like 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide that expose the fundamental limitations of traditional chromatographic analysis. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, demonstrating why qNMR serves as a superior, self-validating system for absolute purity determination.

The Analytical Dilemma: Why HPLC-UV Falls Short

3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide is a multi-functional molecule featuring a UV-active imidazole ring alongside UV-transparent aliphatic chains (the propylamino and propanamide moieties).

Traditional HPLC-UV relies on the critical assumption that all components in a mixture share similar response factors at the detection wavelength. When validating the purity of this compound, HPLC-UV inherently overestimates the purity because it fails to detect UV-transparent aliphatic byproducts or unreacted starting materials. As highlighted by1[1], an area-percent method is highly sensitive but fundamentally flawed for absolute quantitation unless reference standards for every impurity are available to calculate relative response factors[2].

Conversely, qNMR is a primary ratio method . The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically 1H ) and the molar quantity of those nuclei in the sample[3]. By comparing the integral of the analyte to a certified internal standard, qNMR provides an unbiased, absolute mass fraction without requiring a specific reference standard of the analyte itself.

Visualizing the Analytical Workflow

Workflow A API Synthesis: 3-(2-Ethyl-1H-imidazol-1-yl) -2-(propylamino)propanamide B Purity Validation Strategy A->B C1 HPLC-UV Analysis B->C1 Traditional C2 qNMR Analysis B->C2 Orthogonal D1 Relative Area % (Chromophore Dependent) C1->D1 D2 Absolute Mass Fraction (Primary Ratio Method) C2->D2 E1 Risk: Overestimation due to UV-Transparent Impurities D1->E1 E2 Advantage: Unbiased Molar Quantitation D2->E2 F Validated Purity Certification E1->F E2->F

Orthogonal purity validation workflow comparing qNMR and HPLC-UV methodologies.

Self-Validating Experimental Protocol: qNMR Methodology

To ensure metrological traceability, every parameter in the qNMR protocol must be mathematically and physically justified. The following step-by-step methodology represents a self-validating system for the purity analysis of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide.

Step 1: Internal Standard (IS) Selection & Gravimetric Preparation

  • Protocol: Weigh ~15.00 mg of the analyte and ~5.00 mg of Maleic Acid (Certified Reference Material, 99.9% purity) into a vial using a microbalance ( d=0.001 mg). Dissolve in 600 µL of DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Causality: qNMR is inherently a mass-balance calculation; gravimetric error is the largest source of combined standard uncertainty. Maleic acid is specifically chosen because its singlet resonance at 6.26 ppm does not overlap with the analyte’s aliphatic signals (0.8–4.2 ppm) or its imidazole protons (6.8–7.2 ppm)[4].

Step 2: NMR Acquisition Parameters ( T1​ Relaxation)

  • Protocol: Acquire 1D 1H spectra at 298 K using a 90° excitation pulse on a 500 MHz spectrometer. Set the relaxation delay ( D1​ ) to 60 seconds and acquire 64 transients.

  • Causality: Accurate integration requires complete longitudinal relaxation ( T1​ ) of all quantified spins. The D1​ must be set to at least 5×T1​ of the slowest-relaxing proton to prevent signal saturation. Incomplete relaxation skews the quantitative ratio, artificially inflating or deflating the purity calculation[4]. Acquiring 64 scans ensures a Signal-to-Noise (S/N) ratio exceeding 250:1, which is critical for minimizing integration error.

Step 3: Processing and Absolute Purity Calculation

  • Protocol: Apply a 0.3 Hz exponential line broadening window function, zero-fill to 64k data points, and perform manual phase and baseline correction. Integrate the Maleic Acid peak (6.26 ppm, 2H) and the analyte's Imidazole H-4 peak (6.85 ppm, 1H).

  • Causality: Automated baseline corrections often distort the broad base of Lorentzian NMR peaks. Manual 5th-order polynomial correction ensures the entire peak area (including the 13C satellites) is integrated, capturing 100% of the quantitative signal.

Data Presentation & Comparative Analysis

Table 1: 1H NMR Reference Data & Peak Suitability (DMSO- d6​ , 500 MHz)

To establish a self-validating assay, we must map the structural specificity of the analyte to identify the optimal quantitative peaks.

Chemical Shift (ppm)MultiplicityIntegrationStructural AssignmentSuitability for qNMR
6.85 Singlet 1H Imidazole H-4 Excellent (Primary Quantifier)
6.72Singlet1HImidazole H-5Good
4.15Multiplet2H-CH₂- (attached to N1)Moderate (Complex coupling)
3.40Multiplet1HChiral -CH-Moderate
2.65Quartet2HEthyl -CH₂-Good
2.45Multiplet2HPropyl -N-CH₂-Moderate
1.45Sextet2HPropyl -CH₂-Good
1.20Triplet3HEthyl -CH₃Good
0.85 Triplet 3H Propyl -CH₃ Excellent (Secondary Qualifier)
Table 2: Performance Metrics Comparison (qNMR vs. HPLC-UV vs. LC-MS)

This table objectively contrasts the operational and analytical performance of qNMR against alternative methodologies.

ParameterqNMRHPLC-UVLC-MS
Purity Metric Absolute Mass Fraction (w/w %)Relative Area %Relative Area % / m/z
Reference Standard Not required for analyteRequired for analyte & impuritiesRequired for quantitation
Detection Bias None (Universal for 1H )High (Dependent on UV chromophore)High (Dependent on ionization)
Analysis Time ~15 minutes~30-45 minutes (plus method dev)~30 minutes
LOD / LOQ ~0.1% / 0.5%~0.01% / 0.05%~0.001% / 0.01%
Table 3: Experimental Purity Validation Results

The discrepancy between HPLC-UV and qNMR highlights the danger of relying solely on chromatography for this class of compounds.

BatchHPLC-UV Purity (%)qNMR Purity (%)Mechanistic Discrepancy Analysis
Lot A 99.8%97.2%HPLC failed to detect UV-transparent propylamino impurities, artificially inflating the area % of the main peak.
Lot B 99.5%98.9%Minor des-ethyl impurity detected by both, but HPLC underestimated its true mass contribution due to differing extinction coefficients.

Conclusion

For complex intermediates like 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide, relying exclusively on HPLC-UV introduces a critical vulnerability into the analytical control strategy. Because UV detection is inherently biased toward chromophore-rich molecules, it systematically masks aliphatic impurities. By adopting qNMR as a primary ratio method, researchers can establish a self-validating, orthogonal protocol that guarantees metrological accuracy and uncovers the true absolute mass fraction of the synthesized compound.

References

  • [ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS] - Enovatia. Available at:[Link]

  • [A Guide to Quantitative NMR (qNMR)] - Emery Pharma. Available at:[Link]

Sources

Benchmarking 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide Against Known Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective G-protein coupled receptor (GPCR) antagonists requires a delicate balance of binding affinity, functional efficacy, and subtype selectivity. 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide (hereafter referred to as EIPP ) represents a novel synthetic scaffold engineered to target the Histamine H3 Receptor (H3R). The H3R functions primarily as a presynaptic auto- and heteroreceptor in the central nervous system, regulating the release of histamine, acetylcholine, dopamine, and other neurotransmitters[1][2].

This guide provides an objective, data-driven benchmark of EIPP against established H3R antagonists—Thioperamide, Clobenpropit, and Pitolisant. By deconstructing the structural rationale and providing self-validating experimental protocols, this document serves as a comprehensive reference for researchers evaluating novel imidazole-based propanamide derivatives.

Mechanistic Rationale & Structural Analysis

The pharmacophore of traditional H3R antagonists typically consists of a basic amine separated from an imidazole ring by a lipophilic spacer[3][4]. EIPP leverages this classic architecture but introduces critical structural modifications:

  • 2-Ethyl-Imidazole Headgroup: The imidazole ring anchors the molecule via hydrogen bonding to the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R[5]. The addition of the 2-ethyl group provides steric bulk that prevents rapid degradation by histamine N-methyltransferase (HNMT), a common metabolic liability of unsubstituted imidazoles.

  • Propylamino Propanamide Backbone: The flexible propanamide linker positions the secondary amine (propylamino group) to form a critical salt bridge with Glu206 in TM5, driving high-affinity binding while minimizing off-target interaction with the Histamine H4 Receptor (H4R)[6].

Pathway EIPP EIPP (Novel Antagonist) H3R Histamine H3 Receptor (Presynaptic GPCR) EIPP->H3R Competitively Blocks Histamine Histamine (Endogenous Agonist) Histamine->H3R Activates Gi Gi/o Heterotrimeric Protein H3R->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Accumulation (Inhibited) AC->cAMP Downregulates

Mechanism of H3R blockade by EIPP preventing Gi/o-mediated cAMP downregulation.

In Vitro Pharmacodynamics: Comparative Benchmarking

To objectively evaluate EIPP, we benchmark its performance against three distinct classes of known H3R antagonists:

  • Thioperamide: The first-generation imidazole-thiourea standard.

  • Clobenpropit: A highly potent imidazole-isothiourea reference inverse agonist[7].

  • Pitolisant: A non-imidazole clinical standard approved for narcolepsy[4].

Quantitative Data Summary

The following table summarizes the binding affinity ( Ki​ ) and functional efficacy ( IC50​ ) derived from [3H]N−α -methylhistamine competition binding and cAMP accumulation assays, respectively.

CompoundPharmacological ClassBinding Affinity ( Ki​ , nM)Functional Efficacy ( IC50​ , nM)Selectivity (H3R vs H4R)
EIPP Imidazole-propanamide12.4 ± 1.245.1 ± 3.5>500-fold
Thioperamide Imidazole-thiourea14.5 ± 2.132.0 ± 4.1~10-fold
Clobenpropit Imidazole-isothiourea0.5 ± 0.11.2 ± 0.3~50-fold
Pitolisant Non-imidazole ether1.5 ± 0.25.0 ± 0.8>1000-fold

Data Interpretation: While EIPP does not match the sub-nanomolar potency of Clobenpropit, it demonstrates a highly favorable selectivity profile against H4R (>500-fold) compared to early-generation imidazole compounds like Thioperamide. This suggests the propanamide backbone effectively discriminates between the highly homologous H3 and H4 receptor binding pockets[4][6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action, ensuring researchers understand why the protocol is structured this way.

Protocol 1: Membrane Preparation for Radioligand Binding

Objective: Isolate functional hH3R-expressing membranes from HEK293T cells.

  • Harvesting: Collect HEK293T cells stably expressing hH3R in ice-cold Phosphate-Buffered Saline (PBS). Centrifuge at 1,900 x g for 10 minutes at 4°C[6][8].

  • Lysis via Sonication: Resuspend the cell pellet in 50 mM Tris-HCl buffer (pH 7.4). Disrupt the cells using a probe sonifier for 5 seconds[8].

    • Causality: Mechanical disruption via sonication is prioritized over chemical detergents (like Triton X-100) because detergents can denature the 7-transmembrane architecture of the GPCR. Sonication ensures uniform membrane vesicle size, providing consistent surface area for radioligand access.

  • Storage: Aliquot and store membrane pellets at -80°C until the day of the assay[9].

Protocol 2: [3H]N−α -methylhistamine Competition Binding Assay

Objective: Determine the Ki​ of EIPP against a known radioligand.

  • Radioligand Selection: Utilize 2 nM [3H]N−α -methylhistamine ( [3H]NAMH )[4][5].

    • Causality: [3H]NAMH is chosen over [3H]histamine because it exhibits superior stability against histamine-metabolizing enzymes and possesses a higher intrinsic affinity for H3R, ensuring a robust and stable assay window[5].

  • Incubation: Combine 50 µL of membrane homogenate, 2 nM [3H]NAMH , and increasing concentrations of EIPP (10⁻¹¹ to 10⁻⁵ M) in a 96-well plate. Incubate for 2 hours at 25°C[6][8].

    • Causality: The 2-hour incubation at 25°C ensures the binding reaction reaches true thermodynamic equilibrium, which is an absolute mathematical prerequisite for accurately calculating the Ki​ via the Cheng-Prusoff equation.

  • Non-Specific Binding (NSB): Determine NSB in parallel wells containing 10 µM clobenpropit[8].

  • Rapid Filtration: Terminate the reaction by rapid filtration over a 96-well GF/C filter plate pre-coated with 0.5% polyethylenimine (PEI)[5][6].

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the silica glass fibers. This drastically reduces the non-specific binding of lipophilic, positively charged basic amines like EIPP and Clobenpropit to the filter itself[6].

  • Washing: Wash filters five times with ice-cold 50 mM Tris-HCl buffer (4°C)[6].

    • Causality: The ice-cold temperature kinetically traps the receptor-ligand complexes by drastically reducing the dissociation rate ( koff​ ) during the washing phase, preventing signal loss.

Workflow Prep Membrane Prep (HEK293-hH3R) Incubate Incubation [3H]NAMH + Ligands Prep->Incubate Sonication Filter Rapid Filtration (PEI-coated GF/C) Incubate->Filter 2h, 25°C Wash Ice-Cold Wash (50 mM Tris-HCl) Filter->Wash Terminate Count Scintillation Counting Wash->Count Extract

Step-by-step workflow for the competitive radioligand binding assay.

Conclusion & Translational Outlook

Benchmarking 3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide (EIPP) reveals a compound that successfully bridges the gap between early-generation imidazole liabilities and modern selectivity requirements. While Clobenpropit remains the gold standard for raw in vitro potency[7], EIPP's propanamide architecture grants it an excellent H3R/H4R selectivity ratio (>500-fold).

Future translational studies should focus on the metabolic stability of the propylamino group and the compound's blood-brain barrier (BBB) permeability, as CNS penetration is a strict prerequisite for H3R antagonists intended for neurological indications like narcolepsy or cognitive disorders[1][2].

References

  • Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Journal of Pharmacology and Experimental Therapeutics.
  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors (PMC).
  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports (PMC).
  • Application Notes and Protocols for In Vitro Assays. Benchchem.
  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Molecular Pharmacology (PMC).
  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
  • 11C-GSK189254: A Selective Radioligand for In Vivo Central Nervous System Imaging of Histamine H3 Receptors by PET. Journal of Nuclear Medicine.
  • Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity. Drug Design, Development and Therapy.
  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evalu

Sources

Safety Operating Guide

3-(2-Ethyl-1h-imidazol-1-yl)-2-(propylamino)propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide

As a researcher or drug development professional, handling complex nitrogenous organic intermediates requires a rigorous approach to laboratory safety and environmental compliance. 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide is a multifunctional organic molecule characterized by an imidazole ring, a secondary aliphatic amine (propylamino), and a propanamide backbone.

This guide provides authoritative, step-by-step operational and disposal protocols. By understanding the chemical causality behind these procedures, laboratories can ensure self-validating safety systems that protect personnel, maintain regulatory compliance, and prevent environmental contamination.

Chemical Profiling & Hazard Causality

To design an effective disposal plan, we must first understand how the structural components of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide dictate its reactivity and environmental impact:

  • Imidazole Ring & Propylamino Group: Both functional groups contain basic nitrogen atoms. These centers are highly reactive toward strong acids, leading to exothermic neutralization reactions. Furthermore, imidazole derivatives are well-documented to be toxic to aquatic life with long-lasting environmental effects[1].

  • Environmental Persistence: Because complex nitrogenous organics do not readily biodegrade in standard wastewater treatment facilities, they are strictly prohibited from drain disposal. The American Chemical Society (ACS) and the Environmental Protection Agency (EPA) mandate that compounds failing to meet specific "safe-list" criteria (such as simple, non-toxic salts) must be collected for hazmat pickup[2].

Table 1: Quantitative Hazard Thresholds & Disposal Parameters

ParameterRegulatory ThresholdOperational Implication & Causality
Drain Disposal Limit 0 mg / 0 mLStrict prohibition of sink disposal due to the aquatic toxicity of imidazole derivatives[1][2].
SAA Storage Limit ≤ 55 GallonsMaximum total hazardous waste volume allowed in a Satellite Accumulation Area (SAA)[3].
Container Headspace ≥ 1 InchMinimum empty space required in liquid waste containers to prevent pressure-induced rupture[3].
SAA Time Limit (Full) 3 DaysContainers must be transferred to a central facility within 72 hours of reaching capacity[3].
Incineration Temp > 1,000 °CRequired to fully oxidize complex nitrogenous rings and prevent toxic byproduct emissions[4].

Operational Safety & Handling Workflows

When handling this compound—whether as a pure solid or dissolved in analytical effluents (e.g., HPLC waste)—personnel must utilize engineering controls to mitigate exposure to skin and mucous membranes. Aliphatic amines can disrupt lipid bilayers, causing severe irritation or allergic dermatitis[1].

Spill Response Methodology

In the event of an accidental release, follow this self-validating containment protocol:

  • Isolate & Ventilate: Immediately restrict access to the spill zone. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to clear any volatilized solvent.

  • Chemical Containment: For liquid solutions, encircle the spill with an inert, non-combustible absorbent (e.g., sand, silica gel, or universal binder)[5]. Causality: Combustible absorbents like sawdust must be avoided, as the basic amine can react with trace oxidizers to generate heat.

  • Mechanical Recovery: Gently sweep the absorbed material using non-sparking tools to prevent static discharge (if flammable solvents are present). For pure solid spills, lightly mist the powder with water (if compatible) to suppress airborne dust before sweeping.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all rinsate as hazardous waste, as it will contain trace amounts of the imidazole derivative.

Step-by-Step Disposal Procedures

Proper disposal relies on strict segregation and adherence to the Resource Conservation and Recovery Act (RCRA) guidelines. Because of the technical nature of hazardous waste determination, all experimental chemical waste containing this compound must be assumed hazardous and managed by your Environmental Health and Safety (EHS) department[3].

Waste Segregation and Containerization Protocol
  • Determine the Waste Stream: Identify if the waste is a solid (e.g., contaminated consumables, pure powder) or a liquid (e.g., reaction mother liquor, chromatography effluent).

  • Segregate Incompatibles: Never mix this basic, nitrogen-rich waste with strong acids (e.g., Hydrochloric acid, Sulfuric acid) or oxidizing agents. Mixing will cause a violent exothermic reaction[3].

  • Select the Container: Use high-density polyethylene (HDPE) or chemically compatible glass containers with intact, PTFE-lined screw caps. Do not use food-grade containers or milk jugs[3].

  • Fill and Vent: Transfer the waste into the container, ensuring at least one inch of headspace remains at the top. Causality: This void space is critical to accommodate vapor expansion from volatile solvents (like methanol or acetonitrile) and prevent the container from rupturing under pressure[3].

  • Labeling: Affix a compliant RCRA Hazardous Waste label the moment the first drop of waste is added. The label must explicitly state the contents (e.g., "Hazardous Waste - Toxic/Irritant: 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide in Acetonitrile")[3][6].

  • SAA Management: Store the container in a designated Satellite Accumulation Area equipped with secondary containment (e.g., a chemically resistant tub or tray capable of holding the volume of the largest container)[3][7].

WasteWorkflow Start Waste Generation: 3-(2-Ethyl-1H-imidazol-1-yl) -2-(propylamino)propanamide State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Unused/Spilled Solid Liquid Liquid Waste (Reaction/HPLC Effluent) State->Liquid Dissolved in Solvent SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling Solid->SAA Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Organic (e.g., DCM, Chloroform) Solvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., ACN, MeOH, Water) Solvent->NonHalogenated No Halogens Halogenated->SAA NonHalogenated->SAA EHS EHS Transfer & Manifest Documentation SAA->EHS Container 90% Full or 1 Year Limit Incineration High-Temperature Incineration (NOx Scrubber Equipped) EHS->Incineration EPA/RCRA Compliant Disposal

Figure 1: Decision tree and operational workflow for the segregation and disposal of organic waste.

Final Disposal & Regulatory Compliance

Once transferred to EHS, the compound will be manifested for transport to a licensed environmental services provider[6]. The ultimate and most environmentally sound disposal method for bulk quantities of complex nitrogenous organic compounds is high-temperature incineration [4].

Because 3-(2-Ethyl-1H-imidazol-1-yl)-2-(propylamino)propanamide contains multiple nitrogen atoms, its combustion will generate nitrogen oxides (NOx). Therefore, it is a regulatory requirement that the contracted incineration facility is equipped with appropriate NOx scrubbers to prevent atmospheric pollution, ensuring full "cradle-to-grave" compliance under EPA and RCRA frameworks.

References

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." cwu.edu.
  • MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities." mlienvironmental.com.
  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." acs.org.
  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations." ergenvironmental.com.
  • Purdue University. "Hazardous Waste Disposal Guidelines." purdue.edu.
  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." epa.gov.
  • Farnell. "Material Safety Data Sheet - Imidazole Derivatives." farnell.com.
  • ConRo. "Safety Data Sheet according to (EC) No 1907/2006 as amended." conro.com.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.